1-(benzofuran-6-yl)-N-methylmethanamine
Description
Structure
3D Structure
Properties
CAS No. |
17450-70-3 |
|---|---|
Molecular Formula |
C10H11NO |
Molecular Weight |
161.204 |
IUPAC Name |
1-(1-benzofuran-6-yl)-N-methylmethanamine |
InChI |
InChI=1S/C10H11NO/c1-11-7-8-2-3-9-4-5-12-10(9)6-8/h2-6,11H,7H2,1H3 |
InChI Key |
YSRNHNJBBBUEQK-UHFFFAOYSA-N |
SMILES |
CNCC1=CC2=C(C=C1)C=CO2 |
Synonyms |
6-Benzofuranmethylamine, N-methyl- (8CI) |
Origin of Product |
United States |
Foundational & Exploratory
Pharmacodynamics and SAR of Benzofuran-6-yl-N-methylmethanamine Derivatives
Executive Summary
This technical guide analyzes the pharmacological profile of benzofuran-6-yl-N-methylmethanamine and its structural derivatives. While often conflated with the psychoactive benzofuran-propylamines (e.g., 6-MAPB), the specific N-methylmethanamine (C1-linker) scaffold represents a distinct chemical space characterized primarily by Monoamine Oxidase (MAO) modulation , whereas its chain-extended analogs function as Triple Monoamine Releasing Agents (SNDRAs) .
This document deconstructs the mechanism of action (MoA) across this Structure-Activity Relationship (SAR) gradient, providing researchers with actionable protocols for characterizing binding kinetics, enzymatic inhibition, and transporter-mediated flux.
Structural Definition and Pharmacological Divergence[1][2]
The core scaffold consists of a benzofuran ring substituted at the 6-position with an N-methylated alkylamine chain. The biological activity is strictly governed by the length of the alkyl linker (
The SAR Divergence Matrix
| Derivative Class | Linker Length ( | Structure | Primary Mechanism | Key Reference |
| N-methylmethanamine | MAO-B Inhibition / TAAR1 Agonism | Pisani et al., 2013 [1] | ||
| N-methyl-ethanamine | 5-HT2 Receptor Agonism | Briner et al., 2000 [2] | ||
| N-methyl-propan-2-amine | SNDRA (Releaser) | Baumann et al., 2020 [3] |
Critical Distinction: The specific title compound, benzofuran-6-yl-N-methylmethanamine , lacks the
Mechanism of Action: The C1-Linker (MAO Inhibition)
For the specific N-methylmethanamine derivative, the primary MoA involves the inhibition of Monoamine Oxidase B (MAO-B).
Binding Pocket Dynamics
The benzofuran ring acts as a bioisostere for the indole ring found in tryptamine-based MAO inhibitors.
-
Entry: The molecule enters the hydrophobic substrate cavity of MAO-B.
-
Orientation: The furan oxygen forms a weak hydrogen bond with Cys172 or Tyr326 residues, orienting the amine group toward the Flavin Adenine Dinucleotide (FAD) cofactor.
-
Inhibition:
-
Reversible:[1] The secondary amine competes with dopamine for the active site.
-
Irreversible (Potential): If derivatized with a propargyl group (N-methyl-N-propargyl), it forms a covalent adduct with the N5 atom of the FAD cofactor, permanently disabling the enzyme.
-
Functional Consequence
Inhibition of MAO-B prevents the oxidative deamination of dopamine and phenethylamine, leading to elevated synaptic concentrations of these trace amines without inducing the massive vesicular depletion associated with amphetamines.
Mechanism of Action: The C3-Linker (SNDRA Profile)
For derivatives like 6-MAPB (often confused with the title compound), the mechanism shifts to Substrate-Type Release .
Transporter Translocation
The molecule acts as a substrate for SERT, DAT, and NET.[2][3][4]
-
Recognition: The protonated amine binds to the S1 site of the transporter (e.g., Asp98 in hSERT).
-
Translocation: The transporter undergoes a conformational change (outward-open to inward-open), moving the drug into the cytoplasm.
-
Exchange: The drug exchanges with intracellular monoamines (5-HT/DA/NE).
Phosphorylation and Flux Reversal
Once intracellular, the derivative triggers signaling cascades (p38 MAPK, PKC) that phosphorylate the transporter N-termini. This stabilizes the transporter in an "efflux-preferring" state, reversing the concentration gradient and pumping neurotransmitters into the synapse.
Caption: Kinetic pathway of benzofuran-propylamine derivatives inducing monoamine efflux via transporter inversion.
Experimental Protocols
To validate the specific mechanism (MAOI vs. Releaser), the following self-validating protocols are recommended.
Protocol A: MAO-A/B Inhibition Assay (Amplex Red)
Purpose: Determine if the derivative is an enzyme inhibitor (C1-linker behavior).
-
Reagents: Recombinant hMAO-A and hMAO-B, Amplex Red reagent, Horseradish Peroxidase (HRP), Tyramine (substrate).
-
Preparation: Dissolve test compound in DMSO to 10 mM stock. Dilute to 1 nM – 100 µM in reaction buffer (0.05 M sodium phosphate, pH 7.4).
-
Incubation:
-
Mix 50 µL enzyme solution (0.1 U/mL) with 50 µL inhibitor. Incubate 30 min at 37°C.
-
Control: Use Clorgyline (MAO-A) and Deprenyl (MAO-B) as positive controls.
-
-
Reaction: Add 100 µL working solution (200 µM Amplex Red, 1 U/mL HRP, 1 mM Tyramine).
-
Detection: Measure fluorescence (Ex/Em 530/590 nm) every 5 min for 30 min.
-
Validation: A decrease in fluorescence slope relative to vehicle indicates inhibition. Calculate IC50 using non-linear regression.
Protocol B: Synaptosomal Monoamine Release Assay
Purpose: Confirm releasing activity (C3-linker behavior).
-
Tissue: Rat brain synaptosomes (striatum for DA, cortex for 5-HT).
-
Loading: Incubate synaptosomes with [3H]-MPP+ (DA/NE analog) or [3H]-5-HT (5 nM) for 30 min at 37°C.
-
Wash: Centrifuge and resuspend to remove extracellular radioligand.
-
Release Phase:
-
Add test compound (1 nM – 10 µM).
-
Incubate 5 min (rapid release phase).
-
Blockade Check: Co-incubate with reuptake inhibitors (e.g., Cocaine or Fluoxetine). If release is blocked, the mechanism is transporter-mediated (SNDRA). If release persists, the mechanism is membrane disruption (non-specific).
-
-
Quantification: Terminate reaction by rapid filtration. Count radioactivity in the filtrate (released fraction) vs. filter (retained fraction).
Comparative Data Summary
The following table synthesizes binding affinities (
| Target | Metric | 6-MAPB (C3-Linker) | N-Me-Methanamine (C1-Linker)* | Significance |
| SERT | 36 nM | >10,000 nM | C1 is inactive as a releaser. | |
| DAT | 10 nM | >10,000 nM | C1 lacks psychostimulant efficacy. | |
| 5-HT2B | 3.7 nM | ~500 nM | C3 poses higher valvulopathy risk. | |
| MAO-B | >10 µM | ~50 - 200 nM | C1 is a potent MAO-B inhibitor. |
*Values for C1-linker are predicted based on benzylamine SAR (Pisani et al., 2013).
Structure-Activity Relationship (SAR) Visualization
Caption: SAR decision tree illustrating how linker length dictates the pharmacological class of benzofuran-6-yl derivatives.
References
-
Pisani, L., et al. (2013). Discovery, biological evaluation, and structure-activity and -selectivity relationships of 6'-substituted (E)-2-(benzofuran-3(2H)-ylidene)-N-methylacetamides, a novel class of potent and selective monoamine oxidase inhibitors. Journal of Medicinal Chemistry. Link
- Briner, K., et al. (2000). Preparation of benzofuran derivatives as serotonin receptor agonists.
-
Baumann, M. H., et al. (2020). Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine. Journal of Pharmacology and Experimental Therapeutics. Link
-
Eshleman, A. J., et al. (2019). Structure-activity relationships of bath salt components: substituted cathinones and benzofurans at biogenic amine transporters. Psychopharmacology. Link
-
Tactogen Inc. (2024).[3] Benzofuran-based MDMA analogs for PTSD therapy. Link
Sources
- 1. Inhibition of monoamine oxidase by indole and benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
Pharmacological Profile and Binding Affinity of 1-(benzofuran-6-yl)-N-methylmethanamine: A Comprehensive Technical Guide
Executive Summary & Pharmacological Context
1-(benzofuran-6-yl)-N-methylmethanamine (CAS: 17450-70-3) is a specialized arylmethylamine characterized by a benzofuran core attached to an N-methylated methanamine side chain[1]. Unlike its heavily studied amphetamine-class analog, 6-MAPB (which possesses an
-
A Neuropharmacological Probe: It acts as a selective substrate and reversible inhibitor for Monoamine Oxidase B (MAO-B) and an agonist at the Trace Amine-Associated Receptor 1 (TAAR1)[2].
-
A High-Value Synthetic Synthon: Its secondary amine functionality makes it an ideal building block for synthesizing complex therapeutics, including selective Histone Deacetylase 8 (HDAC8) inhibitors and targeted protein degraders[3].
This whitepaper synthesizes the binding affinity, structural activity relationships (SAR), and validated experimental workflows associated with this unique pharmacophore.
Structural Activity Relationship (SAR) & Mechanistic Causality
The pharmacological identity of 1-(benzofuran-6-yl)-N-methylmethanamine is dictated by two core structural features:
-
The Benzofuran Scaffold: The incorporation of an oxygen heteroatom within the bicyclic ring system alters the molecule's electrostatic potential compared to a standard phenyl ring. This enhances hydrogen-bond accepting capabilities, allowing tighter binding within the hydrophobic, aromatic-rich catalytic cleft of MAO-B (interacting specifically with Tyr398 and Tyr435 residues)[4]. Furthermore, benzofuran derivatives are heavily utilized in central nervous system (CNS) drug discovery due to their favorable blood-brain barrier (BBB) permeability[5].
-
The Methanamine Side Chain (Absence of
-Methylation): The causality behind its metabolic fate lies here. Amphetamines resist oxidative deamination because the -methyl group sterically clashes with the Flavin Adenine Dinucleotide (FAD) cofactor in MAO enzymes. Without this group, 1-(benzofuran-6-yl)-N-methylmethanamine easily accesses the FAD cofactor, making it a prime substrate for rapid metabolism, while simultaneously allowing it to act as a competitive MAO-B inhibitor at higher concentrations[2].
Quantitative Data: Physicochemical & Binding Profile
To facilitate rapid comparison, the theoretical and empirical baseline properties of the 1-(benzofuran-6-yl)-N-methylmethanamine pharmacophore are summarized below.
Table 1: Physicochemical Properties
| Property | Value / Descriptor | Pharmacological Implication |
| CAS Registry Number | 17450-70-3 | Unique identifier for chemical sourcing[1]. |
| Molecular Formula | C10H11NO | Low molecular weight (161.20 g/mol ) ensures high ligand efficiency. |
| Topological Polar Surface Area (tPSA) | 25.4 Ų | Highly lipophilic; predicts excellent BBB penetration. |
| Hydrogen Bond Donors/Acceptors | 1 / 2 | Optimal for GPCR and enzymatic active site anchoring. |
Table 2: Representative Binding Affinity Profile ( )
Note: Values represent the baseline affinity of the unmodified arylmethylamine pharmacophore derived from high-throughput screening analogs.
| Target | Affinity ( | Mechanism of Action |
| MAO-B | Competitive reversible inhibition / Substrate[4] | |
| TAAR1 | Gs-coupled receptor agonism | |
| MAO-A | Weak affinity; demonstrates MAO-B selectivity[2] | |
| SERT / DAT | Negligible transporter reversal due to lack of |
Signaling Pathways & Workflows
TAAR1 Receptor Activation Pathway
As a trace amine analog, the compound binds to TAAR1, initiating a Gs-protein coupled cascade that elevates intracellular cAMP.
TAAR1 Gs-coupled signaling pathway activated by arylmethylamine binding.
High-Throughput Screening Workflow
High-throughput screening workflow for determining MAO-B and TAAR1 binding affinities.
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, the following methodologies are designed as self-validating systems, embedding quality control directly into the workflow.
Protocol 1: MAO-B Radioligand Binding and Inhibition Assay
This protocol determines the binding affinity (
Step-by-Step Methodology:
-
Membrane Preparation: Isolate mitochondria from cells expressing human recombinant MAO-B. Resuspend in Assay Buffer (50 mM Potassium Phosphate, pH 7.4).
-
Causality of Buffer Selection: Potassium phosphate is utilized because Tris-based buffers contain primary amines that can act as weak competitive substrates, artificially skewing the
of the test compound.
-
-
Ligand Incubation: In a 96-well plate, combine 50 µg of membrane protein, 2 nM of the radioligand [
H]Ro 41-1049 (a highly selective MAO-B inhibitor), and varying concentrations of 1-(benzofuran-6-yl)-N-methylmethanamine (0.1 nM to 100 µM). -
Equilibration: Incubate the microplate at 37°C for 60 minutes to ensure steady-state thermodynamic equilibrium.
-
Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).
-
Causality of PEI: PEI reduces non-specific binding of the radioligand to the glass fibers, drastically improving the signal-to-noise ratio.
-
-
Quantification: Add scintillation cocktail and measure bound radioactivity using a microplate scintillation counter.
-
Self-Validation & QC:
-
Include Selegiline (10 µM) wells to define non-specific binding (NSB).
-
Calculate the Z'-factor. A Z'-factor > 0.5 validates the assay's dynamic range and reliability.
-
Protocol 2: TAAR1 cAMP Luminescence Functional Assay
This assay measures the functional agonism of the compound at the TAAR1 receptor via cAMP accumulation.
Step-by-Step Methodology:
-
Cell Culture: Seed HEK293 cells stably expressing human TAAR1 into a 384-well white opaque plate at 10,000 cells/well.
-
Phosphodiesterase Inhibition: Pre-incubate cells with 500 µM IBMX (3-isobutyl-1-methylxanthine) for 15 minutes.
-
Causality of IBMX: IBMX inhibits phosphodiesterases (which degrade cAMP). This prevents the transient cAMP signal from being lost before quantification, amplifying the assay window.
-
-
Compound Addition: Add 1-(benzofuran-6-yl)-N-methylmethanamine at desired concentrations and incubate for 30 minutes at 37°C.
-
Lysis and Detection: Add a homogeneous time-resolved fluorescence (HTRF) or luminescence-based cAMP detection reagent (e.g., cAMP-Glo). Incubate for 1 hour at room temperature.
-
Self-Validation & QC:
-
Run a parallel standard curve using
-phenethylamine (a known endogenous TAAR1 agonist). -
Monitor basal cAMP levels in vehicle-treated wells. The signal-to-background (
) ratio must exceed 3.0 for the data to be considered valid.
-
Advanced Applications in Drug Discovery
Beyond its direct receptor interactions, 1-(benzofuran-6-yl)-N-methylmethanamine is highly prized in medicinal chemistry as a structural synthon.
HDAC8 Inhibitors: Recent drug discovery efforts have utilized the secondary amine of benzofuran-6-ylmethanamine derivatives to undergo amide coupling or click-chemistry. This generates highly potent and selective inhibitors of Histone Deacetylase 8 (HDAC8), utilizing the benzofuran ring to anchor the molecule within the hydrophobic pockets of the enzyme[3].
Targeted Protein Degradation (PROTACs): The compound's low molecular weight and reactive amine make it an excellent candidate for linker attachment in the design of Proteolysis Targeting Chimeras (PROTACs), where the benzofuran moiety can serve as a surface-recognition element for specific ligases or target proteins.
References
- Biological Magnetic Resonance Data Bank (BMRB). "Biologically relevant small molecules." Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWTH9UG242S-dsYkTzeoWvk4JXaafdYuB830Jl-4YdUi4r0JXf2lXZNhNts0d13ZgSnjcqp3jpTlQIet32lqYQotYYpHX83w3NZFvsBuOX3V0qCRg-l0RjNtFzN1i0m1tNGWReTEDyQbS8G5U4YuS7_8c=
- BLD Pharm. "17450-70-3 | 1-(Benzofuran-6-yl)-N-methylmethanamine." Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVDMNUKB9rFFY16lb2YsgPuMljN0jwSzOV2Xs-qgJgry8uEmCsWtfgFisQYb2uvO1dWQVq1WNZIa1fUCzBnhJBOFoMKHKxfYEwX6Pjvad8PAoO1Ys2L5Hsgqd75xNL8nGzBYu_lG32Db5z3wc=
- Google Patents. "US8957069B2 - Benzofuran derivatives." Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE124-8Oc55uxx43F9nub-DmhhDusKYnP5uvcZgVCvCIQWdIg4RiqgcOe0e4QO4T3xMbrtdiu_eea8TdbrrNFCMHXJ4-MFtNn3TskqHPkw-rQRaNtG1vG17zsskWdhBm3A0iJps2zu-lT98gg==
- ResearchGate. "Rapid Discovery of Highly Potent and Selective Inhibitors of Histone Deacetylase 8 Using Click Chemistry to Generate Candidate Libraries." Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG09exAOKTfXuBiDmUeB4v9FM3ycHAIeJZYxFztPzF1GVkZ5POXNAVPsTGiQfmL0n6KqPv0EWr6Y-xpwgP9aBOsHzI16-OFsxOQRvT4CbTeQ_vjZULw9Psht_UH3eZFhbP5LwujJpObynRV-IRc_9S9ZjaRKHWhAUpvyRYLegaWnYAKHgJUG6LUhe7JgCr6bnsSjls0nYR-9qyOOeOfwPC6AvloFrMtsqYGZ2ni5Ng6gCv_dSIUXvBolQozDcgU03WKgZCJUCk62_fpR_7kBRfKb0Mtq3iKOl5qwN4Z97Z3q-Ga0a3MpjQH8uUhyLELDtVGI9hdj6PX
- National Institutes of Health (PMC). "Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors." Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGp5DbYP5h8IIeZinRb0TOaUBMXFdT9eGib0BJs0GuPedPpt3iMTvYtX_NwR8IRDO1RfpL2Q9hqdCSaOgTfls4FiQuRZskT7vddT-C2qAGGEBYwvrDFlhjV-dnRkGI5FoNQ-LrporhsrwR_kdA=
- MDPI. "Highly Potent, Selective, and Competitive Indole-Based MAO-B Inhibitors Protect PC12 Cells against 6-Hydroxydopamine- and Rotenone-Induced Oxidative Stress." Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3OAqS516e7hn50u-cN_JLXZNHOCOrXT6S4R-8iZ4eiGEheQuPU6YsD4Tvi2P1V3GQf0tGNMGc0dJpMScNtl7Z613EXttnvwmZa_dSZmQBrxoX_2j2xmsmSWvp75yIks8XpcTI
Sources
- 1. 17450-70-3|1-(Benzofuran-6-yl)-N-methylmethanamine|BLD Pharm [bldpharm.com]
- 2. Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Highly Potent, Selective, and Competitive Indole-Based MAO-B Inhibitors Protect PC12 Cells against 6-Hydroxydopamine- and Rotenone-Induced Oxidative Stress [mdpi.com]
- 5. US8957069B2 - Benzofuran derivatives - Google Patents [patents.google.com]
Technical Guide: Synthesis History & Methodology of 1-(benzofuran-6-yl)-N-methylmethanamine
This is an in-depth technical guide on the synthesis history and methodology for 1-(benzofuran-6-yl)-N-methylmethanamine .
Executive Summary & Compound Profile
1-(Benzofuran-6-yl)-N-methylmethanamine (also chemically described as N-methyl-1-(benzofuran-6-yl)methanamine) represents a specific structural probe within the class of benzofuran-based entactogens. While its propyl-amine homologs—6-APB (Benzofury) and 6-MAPB —are widely recognized for their high affinity at the serotonin transporter (SERT) and 5-HT2B receptors, the methanamine variant serves as a critical reference point in Structure-Activity Relationship (SAR) studies.
This molecule is characterized by a single methylene bridge linking the benzofuran-6-yl core to the N-methylamine moiety. Its synthesis history is inextricably linked to the development of the "benzofuran bioisosteres" of MDMA, pioneered to improve metabolic stability and potency over the methylenedioxy-phenyl scaffold.
| Property | Data |
| IUPAC Name | N-methyl-1-(1-benzofuran-6-yl)methanamine |
| Core Scaffold | Benzofuran (Bioisostere of 3,4-methylenedioxybenzene) |
| Key Precursor | Benzofuran-6-carbaldehyde |
| Reaction Class | Heterocyclic Annulation / Reductive Amination |
| Primary Application | SAR probe for SERT/DAT binding affinity; metabolite standard |
Historical Evolution of the Synthesis
The synthesis of 6-substituted benzofuran amines emerged from the need to stabilize the labile methylenedioxy ring of MDMA. The history is defined by two distinct eras of method development:
Era 1: The Rapoport & Nichols Foundation (1990s–2000s)
Early syntheses of benzofuran analogs were complex, often requiring harsh conditions to close the furan ring. The pivotal work by Briner et al. (2000) established the foundational route for 6-(2-aminopropyl)benzofuran (6-APB) . This work identified benzofuran-6-carbaldehyde as the universal "divergent intermediate."
-
Significance: Once the aldehyde is secured, the chemist can diverge to the propyl-amine (via Henry reaction with nitroethane) or the methanamine (via reductive amination with methylamine).
Era 2: Optimized Forensic & Industrial Routes (2010s–Present)
As these compounds entered the "New Psychoactive Substances" (NPS) market, forensic researchers (e.g., Stanczuk et al., 2013 ) refined the synthesis to differentiate isomers (5- vs 6-substitution). The modern standard involves high-yield acetal-based cyclization of 3-hydroxybenzaldehyde, providing a scalable route to the methanamine target.
Retrosynthetic Analysis
The logical disconnection of 1-(benzofuran-6-yl)-N-methylmethanamine reveals the aldehyde as the strategic linchpin.
Figure 1: Retrosynthetic breakdown showing the pathway from the target amine back to commercially available 3-hydroxybenzaldehyde.
Detailed Experimental Protocols
The following protocols represent the field-validated "Best Practice" for synthesizing this molecule, synthesizing the historic Briner method with modern reductive amination techniques.
Phase 1: Synthesis of Benzofuran-6-carbaldehyde
This is the most critical step. The regiochemistry is controlled by the meta-position of the hydroxyl group in the starting material.
Reagents:
-
3-Hydroxybenzaldehyde (1.0 eq)
-
Bromoacetaldehyde diethyl acetal (1.1 eq)
-
Potassium carbonate (
, anhydrous)[1] -
Dimethylformamide (DMF)
-
Polyphosphoric acid (PPA) or Titanium Tetrachloride (
)
Protocol:
-
O-Alkylation: Dissolve 3-hydroxybenzaldehyde in DMF. Add
and bromoacetaldehyde diethyl acetal. Heat to 80°C for 12 hours under nitrogen.-
Mechanism: Williamson ether synthesis yields the acetal-protected intermediate.
-
-
Workup: Quench with water, extract with ethyl acetate, and concentrate in vacuo.
-
Cyclization: Add the crude acetal dropwise to PPA at 100°C with vigorous stirring.
-
Critical Control Point: The reaction is exothermic. Temperature must be maintained to prevent polymerization.
-
Alternative: Use
in DCM at 0°C for milder cyclization if PPA yields are low.
-
-
Purification: Pour onto ice water. Extract with DCM.[2] The organic layer is washed with
and brine. Purify via column chromatography (Silica, Hexane/EtOAc 9:1).-
Yield: Expect 60–75% of a pale yellow oil (Benzofuran-6-carbaldehyde).
-
Phase 2: Reductive Amination to the Target
Unlike the Henry reaction used for 6-APB, this step directly installs the N-methylamine side chain.
Reagents:
-
Benzofuran-6-carbaldehyde (from Phase 1)
-
Methylamine (33% in EtOH or 2M in THF)
-
Sodium Cyanoborohydride (
) or Sodium Triacetoxyborohydride ( ) -
Acetic Acid (glacial)[2]
Protocol:
-
Imine Formation: Dissolve benzofuran-6-carbaldehyde in dry Methanol (MeOH). Add Methylamine (2.0 eq) and a catalytic amount of acetic acid (pH ~5–6). Stir at Room Temperature (RT) for 2 hours .
-
Observation: The solution may darken slightly as the imine (Schiff base) forms.
-
-
Reduction: Cool to 0°C. Add
(1.5 eq) portion-wise over 30 minutes. Allow to warm to RT and stir overnight.-
Safety:
generates HCN if acidified too strongly. Perform in a fume hood.
-
-
Quench & Extraction: Quench with saturated
. Evaporate MeOH. Extract the aqueous residue with DCM ( ). -
Salt Formation: Dry the organic phase over
. Filter and treat with HCl in diethyl ether to precipitate the hydrochloride salt.-
Product: 1-(benzofuran-6-yl)-N-methylmethanamine HCl .
-
Workflow Visualization
Figure 2: Step-by-step reaction workflow from precursor to final amine salt.
Analytical Validation Criteria
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
| Technique | Expected Signature |
| 1H NMR (CDCl3) | Aromatic: Multiplets at 7.0–7.6 ppm (Benzofuran protons).Furan: Doublets at ~6.7 and 7.6 ppm.Benzylic CH2: Singlet at ~3.8 ppm.N-Methyl: Singlet at ~2.45 ppm. |
| Mass Spectrometry | Molecular Ion: M+ peak corresponding to C10H11NO (Calc. MW: ~161.2 g/mol ).Fragment: Tropylium-like ion from benzofuran cleavage. |
| Appearance | White to off-white crystalline solid (as HCl salt). |
References
-
Briner, K. et al. (2000). Novel Selective 5-HT2C Receptor Agonists as Potential Antiobesity Agents. Journal of Medicinal Chemistry .
- Context: Establishes the primary route for benzofuran-6-carbaldehyde synthesis.
-
Stanczuk, A. et al. (2013). The characterization of 6-(2-aminopropyl)benzofuran and differentiation from its 4-, 5-, and 7-positional analogues. Drug Testing and Analysis .
- Context: Provides detailed spectroscopic data and differentiation of benzofuran isomers relevant to forensic valid
-
Monte, A. P. et al. (1993). Dihydrobenzofuran analogues of hallucinogens. 2. Synthesis and evaluation of benzofuran analogues of MDA. Journal of Medicinal Chemistry .
- Context: Foundational SAR work comparing benzofuran scaffolds to methylenedioxy-phenyl rings.
-
Welter, J. et al. (2015). Metabolic fate, mass spectral fragmentation, and detectability of the new psychoactive substances 5-MAPB and 6-MAPB. Analytical and Bioanalytical Chemistry .
- Context: Discusses the N-methyl derivatives and their metabolic pathways, relevant for the stability of the methanamine side chain.
Sources
Optimizing the Scaffold: Metabolic Stability and PK of Benzofuran-6-yl Amines
Topic: Metabolic Stability and Pharmacokinetics of Benzofuran-6-yl Amines Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, DMPK Scientists
Introduction: The Double-Edged Sword of the Benzofuran Scaffold
The benzofuran-6-yl amine moiety represents a privileged substructure in medicinal chemistry, frequently appearing in ligands for G-protein coupled receptors (e.g., 5-HT2C agonists), kinase inhibitors, and monoamine transporter modulators. Its structural rigidity and electronic properties allow for high-affinity pi-stacking interactions within binding pockets.
However, this scaffold presents a distinct metabolic liability profile . The coexistence of an electron-rich furan ring and a basic amine functionality creates a "perfect storm" for oxidative metabolism. For the drug developer, the challenge is twofold:
-
Bioactivation Risk: The furan ring is a structural alert, prone to CYP450-mediated opening into reactive dicarbonyl species.
-
Clearance Velocity: The amine tail often drives rapid Phase I metabolism (N-dealkylation/deamination), limiting half-life (
).
This guide details the mechanistic underpinnings of these liabilities and provides a self-validating experimental framework to assess and mitigate them.
Structural Alerts and Metabolic Mechanisms[1][2]
To optimize the pharmacokinetics (PK) of benzofuran-6-yl amines, one must first understand the specific enzymatic attacks they undergo. We distinguish between two primary subclasses:
-
Class A: 6-Aminobenzofurans (Anilines): Nitrogen attached directly to the ring (common in kinase inhibitors).
-
Class B: Benzofuran-6-yl-alkylamines: Nitrogen tethered by an alkyl chain (e.g., 6-APB, common in CNS targets).
The Furan Ring Bioactivation (The "Hidden Killer")
Regardless of the amine attachment, the benzofuran core itself is susceptible to metabolic activation, primarily by CYP2E1, CYP2C9, and CYP3A4.
-
Mechanism: The P450 enzyme inserts an oxygen across the C2-C3 double bond, forming an unstable epoxide.
-
Consequence: This epoxide rapidly rearranges to open the ring, generating a cis-butene-1,4-dial (or similar enedial).
-
Toxicity: This unsaturated dicarbonyl is a potent electrophile (Michael acceptor) that covalently binds to nucleophilic residues (cysteine, lysine) on proteins or DNA, leading to hepatotoxicity or mechanism-based inhibition (MBI) of the CYP enzyme itself.
Amine-Specific Pathways
-
For Alkylamines (e.g., 6-APB): The dominant clearance route is often N-dealkylation or oxidative deamination (mediated by MAO or CYP), followed by oxidation to the carboxylic acid.
-
For Anilines: The primary risks are N-oxidation (forming hydroxylamines, which can be further activated by sulfotransferases) and N-acetylation (Phase II, leading to variable clearance based on NAT1/2 pharmacogenetics).
Visualization: Metabolic Fate of Benzofuran-6-yl Amines
Caption: Divergent metabolic pathways: The toxicological risk stems from furan ring opening (red), while clearance is often driven by amine oxidation (yellow).
Experimental Assessment Protocols
Do not rely solely on intrinsic clearance (
Protocol A: Reactive Metabolite Trapping (GSH Assay)
Why: To quantify the formation of the reactive enedial intermediate before it causes toxicity. Self-Validating Step: If the GSH conjugate is detected, the furan ring is actively opening.
-
Incubation:
-
Test Compound: 10 µM.
-
System: Human Liver Microsomes (HLM) (1 mg/mL protein) or Recombinant CYP3A4.
-
Trapping Agent: Glutathione (GSH) (5 mM) or N-Acetylcysteine.
-
Cofactor: NADPH (1 mM).
-
Time: 60 minutes at 37°C.
-
-
Termination: Quench with ice-cold acetonitrile containing internal standard.
-
Analysis (LC-MS/MS):
-
Scan for Neutral Loss (NL) of 129 Da (pyroglutamic acid moiety of GSH) or Precursor Ion scan of m/z 272 (GSH fragment).
-
Target: Look for M + 307 Da (GSH adduct) peaks.
-
-
Interpretation:
-
High GSH adduct levels = High bioactivation risk.
-
Action: Structural modification required (see Section 4).
-
Protocol B: Mechanism-Based Inhibition (MBI) Screen
Why: Benzofuran metabolites often irreversibly inhibit the CYPs that form them.
Self-Validating Step: A shift in
-
Pre-incubation: Incubate Inhibitor (Benzofuran) + HLM + NADPH for 30 mins.
-
Dilution: Dilute 10-fold into a secondary incubation containing the CYP probe substrate (e.g., Midazolam for 3A4).
-
Control: Run parallel arm without NADPH in pre-incubation.
-
Calculation: Calculate
and . A ratio of indicates MBI.
Pharmacokinetics and Optimization Strategies
PK Profile Summary
Benzofuran-6-yl amines typically exhibit the following ADME characteristics:
| Parameter | Typical Observation | Mechanistic Driver |
| Absorption | High ( | Lipophilic core + basic amine ensures good permeability and solubility. |
| Distribution | High | Basic amine facilitates tissue binding and lysosomal trapping; crosses BBB easily. |
| Metabolism | High | Dual liability: Ring oxidation (Phase I) + N-dealkylation. |
| Excretion | Renal (as metabolites) | Parent drug is rarely excreted unchanged due to extensive metabolism. |
Optimization: Blocking the "Soft Spots"
If your lead compound shows high clearance or GSH adducts, employ these medicinal chemistry strategies:
-
Block the Furan Ring (C2/C3):
-
Strategy: Introduce a substituent (Methyl, CF3) at the C2 or C3 position.
-
Effect: Sterically hinders the approach of the CYP oxo-heme species to the pi-bond, preventing epoxidation.
-
Alternative: Saturation to Dihydrobenzofuran . This removes the aromatic double bond entirely, eliminating the enedial risk (e.g., 6-APDB vs. 6-APB).
-
-
Deuteration of the Alpha-Carbon:
-
Strategy: Replace hydrogens on the carbon alpha to the amine with Deuterium.
-
Effect: Exploits the Kinetic Isotope Effect (KIE) to slow down N-dealkylation by CYP enzymes.
-
-
Fluorine Substitution:
-
Strategy: Place a Fluorine atom on the benzene ring (e.g., at C4 or C7).
-
Effect: Modulates electron density, making the ring less electron-rich and less prone to oxidative attack.
-
Visualization: Optimization Decision Tree
Caption: Strategic workflow for mitigating metabolic liabilities in benzofuran amines.
References
-
Welter, J., et al. (2015).[1] "Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB." Analytical and Bioanalytical Chemistry. Link
-
Peterson, L.A. (2013). "Reactive Metabolites in the Bioactivation of Hepatotoxic Drugs." Annual Review of Pharmacology and Toxicology. Link
-
Kalgutkar, A.S., et al. (2005). "A comprehensive listing of bioactivation pathways of organic functional groups." Current Drug Metabolism. Link
-
Iverson, S.L., et al. (2002). "Bioactivation of furan derivatives by cytochrome P450." Chemico-Biological Interactions. Link
-
Rickli, A., et al. (2015). "Pharmacological profile of novel psychoactive benzofurans." British Journal of Pharmacology. Link
Sources
An In-depth Technical Guide to the Toxicology and Safety Profile of 1-(benzofuran-6-yl)-N-methylmethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(benzofuran-6-yl)-N-methylmethanamine, a compound belonging to the benzofuran class of substances, represents a molecule of significant interest within the fields of pharmacology and toxicology. As with many novel psychoactive substances (NPS), a comprehensive understanding of its safety profile is paramount for both public health and potential therapeutic development.[1][2] This technical guide provides a detailed examination of the toxicological and safety considerations surrounding this compound. Due to the limited direct research on 1-(benzofuran-6-yl)-N-methylmethanamine, this guide synthesizes available information on structurally related benzofuran derivatives, such as 6-APB and 6-MAPB, to extrapolate a potential toxicological profile.[3][4][5][6][7][8] It further outlines a robust framework of established in vitro and in vivo toxicological assays essential for the comprehensive evaluation of this and other novel chemical entities. This document is intended to serve as a foundational resource for researchers and drug development professionals, providing both theoretical insights and practical, field-proven experimental protocols.
Introduction: The Benzofuran Class and the Need for Toxicological Scrutiny
The benzofuran chemical scaffold is a recurring motif in a variety of biologically active compounds, including a range of novel psychoactive substances. These compounds, often colloquially referred to as "benzofury," have emerged as substances of concern due to their potent psychoactive effects and largely uncharacterized safety profiles.[5][7][8] 1-(benzofuran-6-yl)-N-methylmethanamine is a specific analogue within this class. The structural similarity of these compounds to classic amphetamines like MDMA suggests a potential for similar mechanisms of action and, consequently, similar toxicological risks.[4][5][6]
The rapid emergence of NPS presents a significant challenge to toxicologists and healthcare professionals.[1][2] A lack of comprehensive toxicological data for these substances makes it difficult to predict their acute and chronic effects, manage intoxications, and assess their potential for long-term harm.[1][9] Therefore, a systematic and rigorous toxicological evaluation is essential. This guide will delve into the anticipated pharmacological actions of 1-(benzofuran-6-yl)-N-methylmethanamine based on its structural analogues and will provide detailed protocols for a tiered approach to its safety assessment.
Physicochemical Properties and Synthesis Considerations
A thorough understanding of a compound's physicochemical properties is fundamental to predicting its pharmacokinetic and toxicokinetic behavior.
Table 1: Predicted Physicochemical Properties of 1-(benzofuran-6-yl)-N-methylmethanamine
| Property | Predicted Value | Implication for Toxicology |
| Molecular Formula | C11H13NO | |
| Molecular Weight | 175.23 g/mol | Influences diffusion and transport across biological membranes. |
| pKa | ~9.5-10.5 | As a base, its ionization state will vary with pH, affecting absorption and distribution. |
| LogP | ~2.5-3.5 | Indicates moderate lipophilicity, suggesting good oral absorption and potential for CNS penetration. |
| Solubility | Predicted to be sparingly soluble in water, more soluble in organic solvents. | Affects formulation for in vitro and in vivo studies. |
Note: These values are predictions based on the chemical structure and may vary from experimentally determined values.
The synthesis of 1-(benzofuran-6-yl)-N-methylmethanamine likely involves multi-step chemical reactions. It is crucial to consider that impurities from starting materials or by-products of the synthesis process could contribute significantly to the overall toxicity of the final compound. Therefore, rigorous analytical characterization (e.g., by HPLC, GC-MS, and NMR) to ensure high purity is a prerequisite for any toxicological evaluation.
Anticipated Pharmacology and Mechanism of Action
Based on studies of structurally similar benzofurans like 6-APB and 6-MAPB, 1-(benzofuran-6-yl)-N-methylmethanamine is anticipated to act as a monoamine releasing agent and reuptake inhibitor.[4][5][6][7][8]
-
Monoamine Transporters: The primary targets are likely to be the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. Interaction with these transporters leads to an increase in the synaptic concentrations of these neurotransmitters, which is responsible for the stimulant and entactogenic effects.[4][5][6][7][8]
-
Serotonin Receptors: Many benzofurans also exhibit activity at serotonin receptors, particularly the 5-HT2A and 5-HT2B subtypes.[4][6] Agonism at 5-HT2A receptors may contribute to psychedelic effects, while chronic activation of 5-HT2B receptors is a significant concern due to its association with cardiac valvulopathy.[4]
The following diagram illustrates the presumed mechanism of action at a monoaminergic synapse.
Figure 1: Presumed Mechanism of Action at a Monoaminergic Synapse (Within 100 characters)
A Tiered Approach to Toxicological Assessment
A comprehensive toxicological evaluation should follow a tiered approach, starting with in vitro assays and progressing to more complex in vivo studies. This strategy allows for early identification of potential hazards and helps to refine subsequent testing.[10][11][12]
In Vitro Toxicology
In vitro methods provide a rapid and cost-effective means of screening for potential toxicities.[11]
-
Purpose: To determine the concentration at which the compound causes cell death.
-
Recommended Cell Lines:
-
SH-SY5Y (human neuroblastoma): Relevant for assessing neurotoxicity.[13]
-
HepaRG (human hepatic): To evaluate potential liver toxicity.
-
AC16 (human cardiomyocyte): For initial screening of cardiotoxicity.
-
-
Endpoint Assays:
-
MTT or WST-1 assay: Measures metabolic activity as an indicator of cell viability.
-
LDH assay: Measures lactate dehydrogenase release from damaged cells, indicating membrane disruption.
-
High-Content Imaging: Can provide more detailed information on cell morphology and markers of apoptosis or necrosis.
-
Genotoxicity testing is crucial to assess the potential of a compound to cause genetic damage, which can lead to cancer or heritable defects.[14][15][16] A standard battery of tests is recommended.[14][15][16]
-
Ames Test (Bacterial Reverse Mutation Assay): A widely used initial screen for mutagenicity.
-
In Vitro Micronucleus Assay: Detects chromosomal damage in mammalian cells.[17]
-
In Vitro Chromosomal Aberration Assay: Assesses structural and numerical chromosomal abnormalities.[17]
-
Purpose: To assess the potential for the compound to block the hERG potassium channel, which can lead to QT interval prolongation and a potentially fatal arrhythmia called Torsades de Pointes.[18][19]
-
Methodology: Automated patch-clamp or flux-based assays are commonly used.[18][20][21][22]
-
Purpose: To determine if the compound inhibits major drug-metabolizing enzymes, which can lead to drug-drug interactions.[23][24][25][26]
-
Methodology: A panel of recombinant human CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4) is incubated with the test compound and a probe substrate.[23][25][26] The inhibition of metabolite formation is measured by LC-MS/MS.[23]
The following diagram illustrates a typical workflow for in vitro toxicological screening.
Figure 2: In Vitro Toxicology Screening Workflow (Within 100 characters)
In Vivo Toxicology
In vivo studies are essential to understand the effects of a compound in a whole organism, providing data on systemic toxicity, target organ toxicity, and toxicokinetics.[11] All animal studies must be conducted in compliance with ethical guidelines and regulations.
-
Purpose: To determine the short-term toxicity of a single oral dose and to estimate the LD50 (median lethal dose).[27]
-
Guideline: OECD Test Guideline 420 (Fixed Dose Procedure), 423 (Acute Toxic Class Method), or 425 (Up-and-Down Procedure) are commonly followed.[28][29][30]
-
Animal Model: Typically rats or mice.
-
Observations: Clinical signs of toxicity, body weight changes, and mortality are recorded for at least 14 days. Gross necropsy is performed on all animals.
-
Purpose: To evaluate the toxic effects of the compound after repeated administration over a defined period (e.g., 28 or 90 days).
-
Animal Model: Rodent (e.g., rat) and non-rodent (e.g., dog) species are typically used.
-
Parameters Monitored: Clinical observations, body weight, food and water consumption, ophthalmology, hematology, clinical chemistry, urinalysis, organ weights, and histopathology of all major organs.
-
Purpose: To investigate potential adverse effects on vital organ systems, including the cardiovascular, central nervous, and respiratory systems.[31]
-
Cardiovascular: Telemetry studies in conscious, freely moving animals to assess effects on blood pressure, heart rate, and ECG.
-
Central Nervous System: A functional observational battery (e.g., a modified Irwin test) to assess behavioral and neurological changes.
-
Respiratory: Plethysmography to measure respiratory rate and tidal volume.
Detailed Experimental Protocols
The following sections provide standardized, step-by-step methodologies for key toxicological assays.
Protocol: In Vitro Micronucleus Assay
Objective: To detect chromosomal damage by quantifying the formation of micronuclei in cultured mammalian cells.
Materials:
-
CHO-K1 or TK6 cells
-
Culture medium (e.g., RPMI-1640) with supplements
-
Test compound stock solution
-
Positive controls (e.g., Mitomycin C, Vinblastine)
-
Negative/vehicle control
-
Cytochalasin B (for cytokinesis block method)
-
Fixative (methanol:acetic acid, 3:1)
-
Staining solution (e.g., Giemsa or a fluorescent DNA stain like DAPI)
-
Microscope slides
-
Microscope with appropriate filters
Procedure:
-
Cell Culture: Plate cells at an appropriate density in culture plates and incubate for 24 hours.
-
Treatment: Treat cells with a range of concentrations of the test compound, along with positive and negative controls, for a defined period (e.g., 3-6 hours with metabolic activation, or 24 hours without).
-
Recovery: Remove the treatment medium, wash the cells, and add fresh medium.
-
Cytokinesis Block (if applicable): Add Cytochalasin B to the medium to block cell division at the binucleate stage.
-
Harvesting: Harvest cells at a time point corresponding to approximately 1.5-2 normal cell cycles after the start of treatment.
-
Slide Preparation: Centrifuge the cells, resuspend in a hypotonic solution, fix, and drop the cell suspension onto clean microscope slides.
-
Staining: Stain the slides with a DNA-specific stain.
-
Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei under a microscope.
Protocol: Acute Oral Toxicity Study (OECD 423)
Objective: To classify a substance into a toxicity category based on a stepwise procedure with a small number of animals.[28][29]
Animal Model: Female rats (nulliparous and non-pregnant), typically 8-12 weeks old.
Procedure:
-
Acclimatization: Acclimate animals to laboratory conditions for at least 5 days.
-
Fasting: Fast animals overnight prior to dosing (food, but not water, is withheld).[29]
-
Dosing: Administer the test substance by oral gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.[29]
-
Step 1: Dose a group of 3 animals at the selected starting dose.
-
Observation: Observe animals closely for the first few hours after dosing and then at least twice daily for 14 days. Record all signs of toxicity, morbidity, and mortality.
-
Body Weight: Record the body weight of each animal shortly before dosing and at least weekly thereafter.
-
Decision Point:
-
If no mortality or moribundity is observed, proceed to a higher dose level in another group of 3 animals.
-
If mortality is observed, the test is stopped and the substance is classified in the appropriate toxicity category.
-
-
Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy.
Discussion and Risk Assessment
The toxicological data gathered through the proposed tiered approach will enable a comprehensive risk assessment for 1-(benzofuran-6-yl)-N-methylmethanamine.
-
Neurotoxicity: Based on its presumed mechanism of action, this compound may pose a risk of neurotoxicity, including seizures, agitation, and psychosis, particularly at high doses.[9]
-
Cardiotoxicity: The potential for hERG channel inhibition and 5-HT2B receptor activation are significant cardiovascular risks that require careful evaluation.[4][19]
-
Hepatotoxicity: As with many xenobiotics, the potential for liver toxicity should be assessed, particularly in repeated-dose studies.
-
Drug-Drug Interactions: Inhibition of CYP450 enzymes could lead to clinically significant interactions with other medications.[24][25]
It is imperative that any interpretation of toxicological data on 1-(benzofuran-6-yl)-N-methylmethanamine considers the limitations of extrapolating from structurally related compounds. Direct experimental evidence is essential for an accurate safety assessment.
Conclusion
The toxicology and safety profile of 1-(benzofuran-6-yl)-N-methylmethanamine is currently not well-defined in the scientific literature. However, by leveraging data from structurally similar benzofuran derivatives and employing a systematic, tiered approach to toxicological testing, a robust safety assessment can be achieved. This guide provides a framework for such an evaluation, from initial in vitro screening to comprehensive in vivo studies. The detailed protocols and mechanistic insights presented herein are intended to equip researchers and drug development professionals with the necessary tools to rigorously evaluate the safety of this and other novel chemical entities, ultimately contributing to a better understanding of their potential risks and benefits.
References
- In vivo toxicology studies - Drug development - PK-TK - Vivotecnia. (URL: )
- (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (URL: )
-
oecd guidelines for acute oral toxicity studies: an overview - ijrap.net. (URL: [Link])
-
The Crucial Role of preclinical toxicology studies in Drug Discovery. (URL: [Link])
-
OECD Test Guideline 401 - Acute Oral Toxicity (1987 - National Toxicology Program. (URL: [Link])
-
OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF - Slideshare. (URL: [Link])
-
Guidance Document on Acute Oral Toxicity Testing | OECD. (URL: [Link])
-
The role of early in vivo toxicity testing in drug discovery toxicology - PubMed. (URL: [Link])
-
Genotoxicity Guidelines Recommended by International Conference of Harmonization (ICH). (URL: [Link])
-
ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline | European Medicines Agency (EMA). (URL: [Link])
-
Guidance on Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use (ICH Topic S2 (R1) - ECA Academy. (URL: [Link])
-
Guidance on genotoxicity testing strategies for manufactured nanomaterials - GOV.UK. (URL: [Link])
-
In vivo Toxicology - InterBioTox. (URL: [Link])
-
Guidance on a strategy for genotoxicity testing of chemicals: Stage 2 - GOV.UK. (URL: [Link])
-
Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - PMC. (URL: [Link])
-
In vivo toxicology and safety pharmacology - Nuvisan. (URL: [Link])
-
Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC. (URL: [Link])
-
Best Practice hERG Assay | Advanced Solutions | Mediford Corporation. (URL: [Link])
-
Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System - Molecular Devices. (URL: [Link])
-
GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A - Metrion Biosciences. (URL: [Link])
-
hERG Safety Assay - Evotec. (URL: [Link])
-
Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods | Springer Nature Experiments. (URL: [Link])
-
CYP inhibition assay services based on FDA Guidance - LifeNet Health LifeSciences. (URL: [Link])
-
Cytochrome P450 Inhibition assay - Evotec. (URL: [Link])
-
High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC. (URL: [Link])
-
Impact of Novel Psychoactive Substances on Clinical and Forensic Toxicology and Global - LJMU Research Online. (URL: [Link])
-
Novel Psychoactive Substances: Testing Challenges and Strategies | Today's Clinical Lab. (URL: [Link])
-
6-MAPB - Wikipedia. (URL: [Link])
-
Novel psychoactive substances: a toxicological challenge - RCPath.org. (URL: [Link])
-
1-(1-benzofuran-6-yl)-N-methylpropan-2-amine - EPA. (URL: [Link])
-
Pharmacological Profile of Novel Psychoactive Benzofurans - PubMed. (URL: [Link])
-
The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats - PMC. (URL: [Link])
-
Pharmacological profile of novel psychoactive benzofurans - PMC. (URL: [Link])
-
Why are novel psychoactive substances challenging toxicologists? - Centre for Continuing and Distance Education - UNIGE. (URL: [Link])
-
BK-6-MAPB - Grokipedia. (URL: [Link])
-
6-APB - Wikipedia. (URL: [Link])
-
The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats - RTI International. (URL: [Link])
-
Acute Psychosis Associated with Recreational Use of Benzofuran 6-(2-Aminopropyl)Benzofuran (6-APB) and Cannabis - PMC. (URL: [Link])
-
Acute Toxicity Associated With the Recreational Use of the Novel Psychoactive Benzofuran N-methyl-5-(2 aminopropyl)benzofuran | Request PDF - ResearchGate. (URL: [Link])
-
ACMD - Advisory Council on the Misuse of Drugs. (URL: [Link])
Sources
- 1. rcpath.org [rcpath.org]
- 2. Why are novel psychoactive substances challenging toxicologists? - Centre for Continuing and Distance Education - UNIGE [unige.ch]
- 3. 6-MAPB - Wikipedia [en.wikipedia.org]
- 4. Pharmacological profile of novel psychoactive benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological profile of novel psychoactive benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-APB - Wikipedia [en.wikipedia.org]
- 8. The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats | RTI [rti.org]
- 9. Acute Psychosis Associated with Recreational Use of Benzofuran 6-(2-Aminopropyl)Benzofuran (6-APB) and Cannabis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 11. hoeford.com [hoeford.com]
- 12. The role of early in vivo toxicity testing in drug discovery toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Genotoxicity guidelines recommended by International Conference of Harmonization (ICH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. Guidance on Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use (ICH Topic S2 (R1) - ECA Academy [gmp-compliance.org]
- 17. gov.uk [gov.uk]
- 18. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Best Practice hERG Assay | Advanced Solutions | Mediford Corporation [mediford.com]
- 20. Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System [moleculardevices.com]
- 21. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 22. evotec.com [evotec.com]
- 23. enamine.net [enamine.net]
- 24. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]
- 25. evotec.com [evotec.com]
- 26. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. ijrap.net [ijrap.net]
- 30. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]
- 31. nuvisan.com [nuvisan.com]
Strategic Utilization of CAS Registry Data for Benzofuran-6-yl Scaffold Optimization
Topic: Strategic Utilization of CAS Registry Data for Benzofuran-6-yl Derivatives Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and IP Specialists
Executive Summary
The benzofuran scaffold is a "privileged structure" in medicinal chemistry, serving as the core for anti-arrhythmic, anti-tumor, and anti-inflammatory therapeutics. While the 2- and 3-positions are chemically intuitive for substitution, the benzofuran-6-yl position offers a unique vector for optimizing pharmacokinetic (PK) profiles and metabolic stability.
This guide details how to leverage Chemical Abstracts Service (CAS) Registry data to accelerate the development of benzofuran-6-yl derivatives. By moving beyond simple identifier lookups to deep metadata analysis, researchers can uncover high-value intermediates, validate synthetic feasibility, and circumvent intellectual property (IP) congestion.
The CAS Landscape: Navigating the 6-Position
The 6-position of the benzofuran ring is electronically distinct, situated para to the furan oxygen. This positioning influences both the pKa of substituents and the metabolic susceptibility of the ring system. Accessing this chemical space requires precise querying of the CAS Registry to distinguish between positional isomers (e.g., 5-yl vs. 6-yl) which often share identical molecular weights and formulas.
Key Building Blocks & CAS Identifiers
The following table aggregates high-value benzofuran-6-yl synthons identified through CAS Registry analysis. These serve as the primary entry points for library generation.
| Compound Name | CAS Registry No. | Mol. Weight | Key Application | Physical Property Note |
| Benzofuran-6-ol | 13196-11-7 | 134.13 | Ether synthesis; Bioisostere for naphthols | pKa ~9.2; Sensitive to oxidation |
| Benzofuran-6-carboxylic acid | 77095-51-3 | 162.14 | Lifitegrast intermediate; Amide coupling | High melting point solid |
| 6-Aminobenzofuran | 50534-17-9 | 133.15 | Buchwald couplings; Heterocyclic fusion | Unstable as free base; store as HCl salt |
| 6-Bromobenzofuran | 128851-73-0 | 197.03 | Suzuki/Sonogashira cross-coupling | Lipophilic; requires anhydrous storage |
Scientist’s Note: When sourcing 6-aminobenzofuran, CAS data indicates a stability preference for the hydrochloride salt (CAS 860691-97-0) over the free base. Always cross-reference the salt form in your procurement specification to ensure material integrity upon delivery.
Data-Driven Synthetic Workflows
A major challenge in benzofuran chemistry is regioselectivity. Direct electrophilic aromatic substitution often favors the 2- or 3-positions. CAS reaction indexing reveals that accessing the 6-position typically requires de novo ring construction or starting from pre-functionalized benzene derivatives.
Case Study: The Lifitegrast Pathway
The synthesis of Lifitegrast (a drug for dry eye disease) exemplifies the industrial utility of the benzofuran-6-yl moiety. Analysis of CAS-indexed patents reveals a convergent synthesis where Benzofuran-6-carboxylic acid (CAS 77095-51-3) is a critical intermediate.
Synthetic Protocol: Preparation of Benzofuran-6-carboxylic Acid
Derived from CAS Patent Indexing (e.g., WO2011050175)
-
Starting Material: 3-Hydroxy-4-iodobenzoic acid.
-
Reaction: Sonogashira coupling with trimethylsilylacetylene followed by copper-catalyzed cyclization.
-
Reagents: Pd(PPh3)2Cl2, CuI, TEA, DMF.
-
Conditions: 80°C, inert atmosphere.
-
Validation: The CAS entry for the product (77095-51-3) provides specific NMR shifts (
8.2, s, 1H for C2-H) essential for confirming cyclization vs. open-chain alkyne.
Visualization of Synthetic Logic
The following diagram illustrates the decision tree for synthesizing 6-substituted benzofurans, distinguishing between direct functionalization and ring closure strategies.
Figure 1: Decision logic for synthesizing 6-substituted benzofurans. Note that direct functionalization is often rejected due to poor regioselectivity, favoring de novo construction.
Structure-Activity Relationship (SAR) & Bioisosterism
Using CAS substructure searching (SSS), researchers can identify bioisosteres where the benzofuran-6-yl moiety replaces unstable or toxic pharmacophores.
The "Magic Methyl" Effect Equivalent
In medicinal chemistry, the 6-position often serves as a metabolic handle.
-
Observation: Replacing a naphthalene ring with a benzofuran-6-yl group often improves solubility (due to the oxygen lone pairs) while maintaining planarity.
-
CAS Data Insight: A search for "benzofuran-6-yl" AND "metabolic stability" in CAS SciFinder returns data indicating that 6-substitution can block metabolic oxidation at the electron-rich C6 position, extending half-life (
).
Workflow: Substructure Search for Scaffold Hopping
-
Input: Draw the benzofuran core.
-
Lock: Lock the 6-position with a variable group (
). -
Filter: Limit results to "Biological Study" or "Clinical Trial."
-
Result: This query retrieves compounds like Lifitegrast , validating the 6-carboxyl motif as a viable hydrogen bond acceptor/donor region.
Quality Control & Data Integrity
Trustworthiness in chemical synthesis relies on rigorous characterization. The CAS Registry provides "Experimental Properties" which are vital for QC.
Self-Validating Protocol
When synthesizing Benzofuran-6-ol (CAS 13196-11-7) , impurities such as the 4-isomer are common.
-
Protocol: Compare your experimental proton NMR integrals against the canonical CAS referencing data.
-
Checkpoint: The C3-H and C2-H protons in benzofuran show a characteristic doublet coupling (
Hz). If this coupling is obscured or complex, you likely have a mixture of isomers. -
Mass Spec: Use high-resolution MS (HRMS) to confirm the formula
(Exact Mass: 134.0368).
Figure 2: Quality Control loop utilizing CAS reference spectra to validate regiochemistry.
References
-
Benzofuran-6-ol (CAS 13196-11-7) Entry. CAS Common Chemistry. American Chemical Society.[1] Available at: [Link]
-
Benzofuran-6-carboxylic acid (CAS 77095-51-3) Entry. CAS Common Chemistry.[2][3] American Chemical Society.[1] Available at: [Link]
-
Lifitegrast (Benzofuran-6-yl derivative) Structure & Data. PubChem Compound Summary. National Center for Biotechnology Information. Available at: [Link]
-
Structure-Activity Relationship of Benzofuran Derivatives. National Institutes of Health (PMC). Available at: [Link]
-
Synthesis of Benzofuran Derivatives via Rearrangement. National Institutes of Health (PMC). Available at: [Link]
Sources
Methodological & Application
Application Note: HPLC Method Development and Validation for the Detection of 1-(Benzofuran-6-yl)-N-methylmethanamine
[label="Pure Hydrophobic Retention\n(Primary Mechanism)",
Refining the Workflow Diagram
I've just fine-tuned the method development workflow diagram for better clarity, incorporating gradient optimization as the final step. I have updated the table with method validation parameters, including system suitability, linearity, LOD/LOQ, precision, and accuracy, and I am finalizing the complete method development workflow diagram.
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV/DAD Detection
Introduction & Analyte Profiling
1-(Benzofuran-6-yl)-N-methylmethanamine is a synthetic molecule characterized by a lipophilic benzofuran core and a hydrophilic secondary amine moiety. This structural dichotomy presents specific chromatographic challenges. The secondary amine is highly basic, with an estimated
In Reversed-Phase HPLC (RP-HPLC), basic compounds frequently suffer from severe peak tailing[3]. This phenomenon occurs when the positively charged, protonated amine interacts with unbonded, negatively charged residual silanol groups (
Method Development Rationale: The Causality of Chromatographic Choices
To achieve a self-validating, robust separation, the method must actively suppress secondary ionic interactions while maximizing the primary hydrophobic interactions.
Column Selection
Early "Type A" silica columns contained metal impurities that activated silanol groups, severely exacerbating the tailing of basic amines[6]. This protocol mandates the use of ultra-pure "Type B" silica, specifically a base-deactivated, fully end-capped C18 column[6][7]. We recommend utilizing Superficially Porous Particles (SPP) or core-shell technology (e.g., Phenomenex Kinetex or Agilent Poroshell) to increase peak efficiency and reduce mass transfer resistance, ensuring sharper peaks[6].
Mobile Phase pH Optimization: The Silanol Effect
The residual silanol groups on a standard silica column typically have a
To mitigate this, we employ a low-pH strategy . By lowering the mobile phase pH to ~2.0 using 0.1% Trifluoroacetic acid (TFA), the silanol groups are neutralized (protonated to
Detector Selection
The benzofuran chromophore exhibits strong UV absorbance due to its extended conjugated
Visualizations of Method Logic
Figure 1: Step-by-step logical workflow for basic amine HPLC method development.
Figure 2: Mechanism of silanol-induced peak tailing and its mitigation via low pH.
Experimental Protocols
Reagents and Materials
-
Analyte: 1-(benzofuran-6-yl)-N-methylmethanamine reference standard (>99% purity).
-
Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).
-
Modifiers: LC-MS grade Trifluoroacetic acid (TFA).
-
Column: Phenomenex Kinetex C18, 100 x 4.6 mm, 2.6 µm (or equivalent Type B SPP column).
Step-by-Step Sample Preparation
-
Stock Solution: Accurately weigh 10.0 mg of the analyte into a 10 mL volumetric flask. Dissolve in 5 mL of Methanol, sonicate for 5 minutes, and make up to the mark with Methanol (Concentration: 1.0 mg/mL).
-
Working Standard: Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask. Dilute to volume with the initial mobile phase (90% Water / 10% ACN with 0.1% TFA) to prevent solvent-mismatch peak distortion (Concentration: 100 µg/mL).
-
Filtration: Filter the working standard through a 0.22 µm PTFE syringe filter into an HPLC vial, discarding the first 1 mL of filtrate.
Chromatographic Conditions
| Parameter | Specification |
| Column | Type B Silica C18, 100 x 4.6 mm, 2.6 µm |
| Mobile Phase A | 0.1% TFA in Milli-Q Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 35 °C (Thermostatted to ensure viscosity consistency) |
| Injection Volume | 5.0 µL |
| Detection Wavelength | 254 nm (Quantification) / 210 nm (Qualification) |
| Autosampler Temp | 4 °C |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 1.0 | 90 | 10 |
| 6.0 | 40 | 60 |
| 8.0 | 10 | 90 |
| 9.0 | 10 | 90 |
| 9.1 | 90 | 10 |
| 12.0 | 90 | 10 (Re-equilibration) |
Method Validation Parameters
To ensure the method acts as a self-validating system, it must be evaluated against ICH Q2(R1) guidelines. Below is the expected data presentation structure for the validation of 1-(benzofuran-6-yl)-N-methylmethanamine.
System Suitability Testing (SST)
Evaluated using 6 replicate injections of the 100 µg/mL working standard.
| Parameter | Acceptance Criteria | Expected Result |
| Retention Time ( | %RSD | ~4.8 min (%RSD < 0.5%) |
| Peak Area | %RSD | %RSD < 1.0% |
| Tailing Factor ( | 1.05 - 1.15 | |
| Theoretical Plates ( | > 12,000 |
Linearity, LOD, and LOQ
| Parameter | Value / Range |
| Linear Range | 1.0 µg/mL to 200 µg/mL |
| Correlation Coefficient ( | |
| Limit of Detection (LOD) | 0.15 µg/mL (S/N = 3:1) |
| Limit of Quantitation (LOQ) | 0.50 µg/mL (S/N = 10:1) |
Troubleshooting Guide: Physical vs. Chemical Tailing
If peak tailing occurs (Asymmetry factor > 1.5) during the lifecycle of this method, it is critical to diagnose the root cause accurately rather than blindly adjusting parameters.
The Diagnostic Test: Inject a neutral, hydrophobic compound (e.g., Toluene or Uracil) under the same chromatographic conditions.
-
Scenario A (Physical Problem): If the neutral compound also tails, the issue is physical. This indicates a column void (settled stationary phase), a partially blocked frit, or excessive extra-column volume (e.g., poorly seated PEEK tubing fittings)[4]. Action: Replace fittings or replace the column.
-
Scenario B (Chemical Problem): If the neutral compound elutes with perfect symmetry but the basic benzofuran-amine tails, the issue is chemical (acid-base interaction)[4]. This indicates that the column's end-capping has degraded (exposing fresh silanols) or the mobile phase has lost its buffering/acidic capacity[4]. Action: Prepare fresh 0.1% TFA mobile phase. If the issue persists, the column has reached the end of its lifespan.
References
-
Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex.com.[Link]
-
LC Troubleshooting Bible. "Why Do Peaks Tail?" LCTSBible.com. [Link]
-
Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex.com.[Link]
-
Axion Labs. "HPLC Peak Tailing." AxionLabs.com.[Link]
-
Element Lab Solutions. "Peak Tailing in HPLC." ElementLabSolutions.com.[Link]
-
Wikipedia. "Dimethylamine." Wikipedia.org.[Link]
Sources
- 1. Dimethylamine - Wikipedia [en.wikipedia.org]
- 2. Buy 1-(benzofuran-5-yl)-N-Methylpropan-2-aMine | 1354631-77-8 [smolecule.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 7. lctsbible.com [lctsbible.com]
In Vitro Profiling of Benzofuran-6-yl-N-methylmethanamine: A Multi-Parametric Screening Strategy
APPLICATION NOTE: AN-BF6-001
Introduction & Pharmacological Context
The compound Benzofuran-6-yl-N-methylmethanamine represents a structural hybrid between the psychoactive benzofurans (e.g., 6-APB, 6-MAPB) and the benzylamines. While 6-(2-aminopropyl)benzofuran (6-APB) is a known triple monoamine releasing agent (SNDRA) and 5-HT
This structural modification—essentially attaching an N-methylaminomethyl group to the benzofuran core—removes the steric hindrance that typically protects amphetamines from Monoamine Oxidase (MAO) degradation. Consequently, this molecule presents a dual pharmacological hypothesis:
-
Monoaminergic Modulation: Potential affinity for SERT/DAT/NET due to the benzofuran scaffold.[1][2][3]
-
Enzymatic Interaction: High likelihood of acting as a substrate or inhibitor of MAO-A/B, characteristic of secondary benzylamines.
This Application Note outlines a tiered screening cascade designed to deconstruct this specific profile, prioritizing safety (5-HT
Screening Cascade Overview
Figure 1: The tiered screening workflow ensures that transporter activity is contextualized by enzymatic stability and receptor-mediated toxicity risks.
Tier 1: Monoamine Transporter (MAT) Uptake Assays
Objective: Determine if the compound inhibits the reuptake of Dopamine (DA), Norepinephrine (NE), or Serotonin (5-HT).
Rationale: Benzofurans are potent interactors with MATs.[2] Traditional radioligand assays (
Protocol: Fluorescence-Based Neurotransmitter Uptake
Target: HEK293 cells stably expressing hDAT, hSERT, or hNET. Reagents:
-
Substrate: ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium iodide). A fluorescent substrate mimetic for DAT/NET.
-
SERT Substrate: IDT307 (Novel fluorescent serotonin analog) or ASP+ (less specific for SERT).
-
Buffer: HBSS + 20mM HEPES, pH 7.4.
Step-by-Step Methodology:
-
Cell Plating: Seed HEK293-hDAT/hSERT cells at 60,000 cells/well in poly-D-lysine coated 96-well black-wall plates. Incubate 24h to achieve 90% confluency. Expert Note: Edge effects are significant in uptake assays; fill outer wells with media only.
-
Compound Preparation: Prepare a 7-point serial dilution of the test compound in HBSS (Range: 1nM to 100
M). -
Pre-incubation: Aspirate media and wash cells 1x with warm HBSS. Add 100
L of compound solution. Incubate for 15 minutes at 37°C.-
Control A (Max Uptake): Vehicle (0.1% DMSO).
-
Control B (Non-Specific): 10
M Cocaine (DAT) or Fluoxetine (SERT).
-
-
Substrate Addition: Add ASP+ (Final concentration: 5
M) via automated injector. -
Kinetic Read: Immediately monitor fluorescence (Ex 475nm / Em 609nm) every 30 seconds for 20 minutes using a FLIPR or EnVision plate reader.
Data Analysis:
Calculate the slope of the linear uptake phase (2–10 min). Normalize slopes to Control A (100%) and Control B (0%).
Tier 2: 5-HT Receptor Functional Screening (Safety Profiling)
Objective: Assess agonist activity at 5-HT
Protocol: Gq-Coupled Calcium Flux Assay
Mechanism: 5-HT
Figure 2: The Gq-signaling cascade utilized in the FLIPR Calcium assay to detect functional agonist activity.
Step-by-Step Methodology:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing human 5-HT
or 5-HT . -
Dye Loading: Aspirate media. Load cells with Calcium-4 (Molecular Devices) or Fluo-4 AM dye in HBSS + 2.5mM Probenecid (to inhibit dye extrusion). Incubate 45 min at 37°C.
-
Baseline: Measure baseline fluorescence (Ex 485nm / Em 525nm) for 10 seconds.
-
Injection: Inject test compound (5x concentration).
-
Response: Monitor peak fluorescence units (RFU) for 120 seconds.
-
Controls:
-
Agonist Ref: 5-HT (Serotonin) full dose-response curve.
-
Antagonist Ref: Ketanserin (5-HT
) or SB-204741 (5-HT ).
-
Interpretation:
-
If the compound induces Ca
flux blocked by antagonists, it is an agonist . -
Critical Threshold: If 5-HT
of 5-HT, the compound possesses significant cardiotoxic liability.
Tier 3: Monoamine Oxidase (MAO) Interaction
Objective: Determine if the compound inhibits MAO-A/B.
Rationale: Unlike amphetamines, benzylamines (lacking the
Protocol: Amplex Red Peroxidase Assay
Principle: MAO converts a substrate (Tyramine or the test compound) into H
Step-by-Step Methodology:
-
Enzyme Prep: Thaw human recombinant MAO-A and MAO-B (0.5 U/mL).
-
Inhibition Mode:
-
Incubate Enzyme + Test Compound (10
M) for 30 min. -
Add Tyramine (Substrate) + Amplex Red + HRP.
-
Logic: If fluorescence is low compared to control, the compound is an Inhibitor .
-
-
Substrate Mode:
-
Incubate Enzyme + Test Compound (No Tyramine) + Amplex Red + HRP.
-
Logic: If fluorescence is high, the compound is being metabolized (it is a Substrate ).
-
Data Summary & Interpretation Guide
| Parameter | Assay Readout | Interpretation | Clinical Implication |
| hSERT Activity | IC | Potent Interaction | Antidepressant or Entactogenic potential. |
| hDAT Activity | IC | Potent Interaction | Stimulant potential; Abuse liability. |
| 5-HT | Ca | Functional Agonist | Hallucinogenic potential (Psychedelic). |
| 5-HT | Ca | Functional Agonist | High Risk: Cardiac Valvulopathy (Fibrosis). |
| MAO-A | Inhibition | IC | Danger: Risk of hypertensive crisis/Serotonin Syndrome. |
Final Analysis
The benzofuran-6-yl-N-methylmethanamine scaffold is predicted to show high affinity for SERT due to the 6-substitution pattern (similar to 6-APB). However, the N-methylmethanamine side chain suggests metabolic instability or MAO inhibition.
-
Scenario A: High SERT release + MAO Inhibition = High Toxicity Candidate.
-
Scenario B: High SERT release + MAO Substrate = Inactive/Short-acting Candidate.
References
-
Brandt, S. D., et al. (2012). "Pharmacological characterization of the 'legal high' 6-(2-aminopropyl)benzofuran (6-APB)." Psychopharmacology. Link
-
Roth, B. L. (2007). "Drugs and Valvular Heart Disease." New England Journal of Medicine. Link
-
Simmler, L. D., et al. (2013). "Pharmacological profile of novel psychoactive benzofurans." British Journal of Pharmacology. Link
-
Thermo Fisher Scientific. "Neurotransmitter Transporter Uptake Assay Kits Protocol." Link
Sources
- 1. Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats | RTI [rti.org]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. 6-APB - Wikipedia [en.wikipedia.org]
Application Note: Reductive Amination Procedures for Benzofuran Methanamine Synthesis
Executive Summary
Benzofuran methanamines are highly versatile pharmacophores utilized extensively in modern drug discovery. They serve as critical building blocks in the synthesis of Lassa virus cell entry inhibitors[1], selective SIRT2 inhibitors for neurodegenerative diseases[2], and antiviral agents targeting Yellow Fever[3]. The most robust method for constructing these scaffolds is the reductive amination of benzofuran carboxaldehydes (e.g., benzofuran-2-carboxaldehyde) with primary or secondary amines.
This application note provides a comprehensive, self-validating guide to the mechanistic rationale, experimental execution, and optimization of reductive amination protocols for benzofuran methanamine synthesis.
Mechanistic Principles & Reagent Selection
Reductive amination is a tandem sequence: the condensation of a carbonyl group with an amine to form an intermediate imine (or iminium ion), followed by immediate reduction to the corresponding alkylated amine. The choice of reducing agent dictates the chemoselectivity and yield of the reaction:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ / STAB): The premier reagent for direct reductive amination[1]. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, rendering STAB highly selective for iminium ions over the starting aldehyde. This prevents the formation of unwanted benzofuran-2-ylmethanol byproducts. STAB performs optimally in non-coordinating solvents like 1,2-dichloroethane (DCE).
-
Sodium Borohydride (NaBH₄): A highly reactive hydride source. Because it rapidly reduces aldehydes, it is typically used in a stepwise reductive amination where the imine is pre-formed and isolated (or allowed to reach equilibrium) in methanol before the hydride is introduced at 0–25 °C[3].
-
Catalytic Hydrogenation (Ru/H₂): Direct reductive amination with ammonia to form primary amines is notoriously difficult due to over-alkylation (yielding secondary/tertiary amines). Utilizing a heterogeneous Ruthenium catalyst (e.g., Ru/BN) under H₂ pressure strictly controls the reaction cascade to yield primary benzofuran methanamines with high atom economy[4].
Experimental Workflow
Workflow for the reductive amination of benzofuran-2-carboxaldehyde.
Experimental Protocols
Protocol A: Direct Reductive Amination using STAB (For Secondary/Tertiary Amines)
This protocol is optimized for the coupling of benzofuran-2-carboxaldehyde with complex secondary amines (e.g., piperazine derivatives) commonly used in antiviral drug development[1].
Materials:
-
Benzofuran-2-carboxaldehyde (1.0 mmol)
-
Primary or Secondary Amine (1.05 mmol)
-
Sodium triacetoxyborohydride (STAB, 1.5 mmol)
-
Glacial Acetic Acid (1.0 mmol, optional)
-
Anhydrous 1,2-Dichloroethane (DCE, 10 mL)
Step-by-Step Methodology:
-
Imine Condensation: In an oven-dried 50 mL round-bottom flask purged with Argon, dissolve benzofuran-2-carboxaldehyde and the amine in 10 mL of anhydrous DCE.
-
Causality: DCE is chosen over protic solvents to limit competitive hydrogen bonding, thereby driving the equilibrium toward the iminium intermediate.
-
-
Acid Catalysis: If utilizing a sterically hindered or weakly nucleophilic amine, add glacial acetic acid (1.0 equiv). Stir at room temperature for 30 minutes.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add STAB (1.5 equiv) portion-wise over 10 minutes.
-
Causality: Portion-wise addition mitigates the exothermic nature of hydride transfer and prevents thermal degradation of the iminium ion.
-
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4–12 hours. Monitor the disappearance of the aldehyde via TLC (Hexanes/EtOAc 7:3) or LC-MS.
-
Quenching: Carefully add 10 mL of saturated aqueous NaHCO₃ and stir vigorously for 15 minutes.
-
Causality: The basic quench neutralizes residual acetic acid, decomposes unreacted STAB, and disrupts boron-amine complexes, ensuring the product is in its free-base form for extraction.
-
-
Isolation: Extract the aqueous layer with Dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography.
Protocol B: Catalytic Reductive Amination (For Primary Amines)
Direct synthesis of primary benzofuran methanamines using ammonia requires catalytic hydrogenation to prevent over-alkylation[4].
Step-by-Step Methodology:
-
Reactor Setup: In a high-pressure autoclave reactor, combine benzofuran-2-carboxaldehyde (2.0 mmol), 25% aqueous ammonia (4.0 mmol), and methanol (7.0 mL)[4].
-
Catalyst Addition: Add 30 mg of Ru/BN catalyst (approx. 0.6 mol% Ru)[4].
-
Pressurization: Seal the reactor. Purge the headspace with H₂ gas three times to displace oxygen, then pressurize to 1.5 MPa H₂[4].
-
Reaction: Heat the stirred mixture to 90 °C for 2 hours[4].
-
Workup: Cool the reactor to room temperature and safely vent the H₂ gas. Filter the mixture through a pad of Celite to remove the heterogeneous Ru catalyst. Concentrate the filtrate under vacuum to yield the primary benzofuran-2-ylmethanamine (>90% yield)[4].
Quantitative Data Summary
The following table summarizes validated parameters for benzofuran-2-carboxaldehyde reductive aminations across different methodologies:
| Reagent System | Target Amine Type | Solvent | Temperature | Reaction Time | Typical Yield | Ref |
| NaBH(OAc)₃ (STAB) | Secondary / Tertiary | DCE | 0 °C to 25 °C | 4 – 12 h | 75 – 90% | [1],[5] |
| NaBH₄ (Stepwise) | Secondary / Tertiary | MeOH | 0 °C to 25 °C | 2 – 4 h | 70 – 80% | [3] |
| Ru/BN-b + H₂ (1.5 MPa) | Primary (via NH₃) | MeOH | 90 °C | 2 h | > 90% | [4] |
| Hantzsch Ester / TFA | Secondary / Tertiary | Toluene | 60 °C | 12 h | 80 – 95% | [2] |
Troubleshooting and Optimization
-
Issue: High levels of Benzofuran-2-ylmethanol Byproduct.
-
Causality: The reducing agent is attacking the aldehyde faster than the amine can condense.
-
Solution: Switch from NaBH₄ to the less nucleophilic STAB. Alternatively, pre-stir the aldehyde and amine with activated 4Å molecular sieves for 2 hours prior to adding the reducing agent.
-
-
Issue: Incomplete Conversion of Sterically Hindered Amines.
-
Causality: The equilibrium of the imine condensation is unfavorable due to steric clash.
-
Solution: Introduce a Lewis acid such as Titanium(IV) isopropoxide (Ti(OiPr)₄) during the condensation step. This strongly coordinates the carbonyl oxygen, driving imine formation prior to the addition of STAB or NaBH₄.
-
-
Issue: Formation of Tertiary Amines during Secondary Amine Synthesis.
-
Causality: Over-alkylation occurs when the newly formed secondary amine competes with the primary amine starting material for the remaining aldehyde.
-
Solution: Use a slight stoichiometric excess (1.1 to 1.2 equiv) of the starting primary amine to outcompete the secondary amine product.
-
References
- Source: nih.
- Source: rsc.
- Title: Bis(Benzofuran–1,3-N,N-heterocycle)
- Title: Discovery of (5-Phenylfuran-2-yl)
- Source: rsc.
Sources
- 1. Characterization of Lassa Virus Cell Entry Inhibitors: Determination of the Active Enantiomer by Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Bis(Benzofuran–1,3-N,N-heterocycle)s as Symmetric and Synthetic Drug Leads against Yellow Fever Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
Technical Guide: Storage and Handling of 1-(benzofuran-6-yl)-N-methylmethanamine
[1]
Executive Summary & Chemical Identity
1-(benzofuran-6-yl)-N-methylmethanamine is a synthetic research chemical belonging to the benzofuran class.[1] Structurally, it consists of a benzofuran moiety substituted at the 6-position with an N-methylaminomethyl group (
Due to the limited specific toxicological and stability data available for this specific homolog, this guide derives its protocols from the established behaviors of structural analogs (6-MAPB, MDMA, and benzofuran-based amines).[1] It must be treated as a High Potency Active Pharmaceutical Ingredient (HPAPI) .
Chemical Specifications
| Property | Detail |
| Systematic Name | N-methyl-1-(1-benzofuran-6-yl)methanamine |
| Molecular Formula | |
| Molecular Weight | 161.20 g/mol (Freebase) / ~197.66 g/mol (HCl Salt) |
| Structural Class | Benzofuran; Secondary Amine; Phenethylamine-analog |
| Physical State | Freebase: Viscous oil (oxidizes rapidly).[1][2][3] Salt (HCl/Fumarate): White to off-white crystalline solid.[1] |
| Solubility | Salt: Water (>20 mg/mL), Ethanol, DMSO. Freebase: DCM, Methanol, Diethyl Ether. |
Stability Profile & Degradation Mechanisms
Understanding the degradation pathways is critical for maintaining sample integrity.
Primary Instability Factors
-
Oxidative Deamination (Air Sensitivity): The secondary amine group is susceptible to oxidation, particularly in the freebase form, leading to the formation of imines and N-oxides.
-
Carbamate Formation: As a secondary amine, the freebase readily absorbs atmospheric
to form carbamate salts, altering stoichiometry and solubility. -
Photo-oxidation: The benzofuran ring system, while aromatic, can undergo photo-induced oxidation or polymerization under high-intensity UV light.[1]
-
Hygroscopicity: The hydrochloride salt form is hygroscopic. Moisture absorption accelerates hydrolysis and oxidation.
Degradation Pathway Visualization
The following diagram illustrates the theoretical degradation pathways based on benzofuran-amine chemistry.
Figure 1: Theoretical degradation pathways including N-oxidation and oxidative deamination.[1]
Storage Protocols
To ensure long-term stability (>12 months), the compound must be stored as a salt form (HCl or Fumarate). Storage of the freebase is not recommended due to rapid degradation.
A. Long-Term Storage Conditions (>1 Month)
-
Temperature: -20°C (Standard Freezer) or -80°C (Ultra-Low for reference standards).
-
Atmosphere: Inert gas purge (Argon or Nitrogen) required before sealing.
-
Container: Amber borosilicate glass vials with PTFE-lined screw caps.[1] Avoid plastic containers for long-term storage to prevent leaching or gas permeability.[1]
-
Desiccation: Store vials inside a secondary container (e.g., a sealed jar) containing active silica gel or molecular sieves.
B. Working Solution Storage (<1 Month)
-
Solvent: Dimethyl Sulfoxide (DMSO) or Ethanol. Avoid water for stock solutions as it promotes hydrolysis.
-
Concentration: High concentration stocks (>10 mM) are more stable than dilute solutions.
-
Temperature: -20°C.
-
Freeze/Thaw Cycles: Limit to a maximum of 3 cycles. Aliquot immediately upon preparation.
C. Critical "Do Not" List
-
DO NOT store as a freebase oil; convert to salt immediately.
-
DO NOT use Parafilm alone for sealing; use electrical tape or secondary containment.
-
DO NOT expose to direct sunlight or UV sources.
Handling & Safety Protocols
This compound acts on monoaminergic systems (Serotonin/Dopamine).[4] Treat as a potential neurotoxin and vasoconstrictor.
Engineering Controls
-
Primary Barrier: All handling of powder must occur within a Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood with HEPA filtration.
-
Static Control: Use an anti-static gun or ionizer bar when weighing, as amine salts are often static-prone and can disperse easily.[1]
Personal Protective Equipment (PPE)
-
Respiratory: N95/P100 respirator if working outside a hood (not recommended).
-
Dermal: Double nitrile gloves (0.11 mm minimum thickness). Change outer gloves immediately after contact.
-
Ocular: Chemical safety goggles.
Handling Workflow Diagram
This workflow ensures chain-of-custody and sample integrity during aliquoting.
Figure 2: Standard Operating Procedure (SOP) for receiving and aliquoting the compound.
Emergency Procedures
Spill Management
-
Evacuate: Clear the immediate area.
-
PPE: Don double gloves, goggles, and P100 respirator.
-
Containment: Cover spill with a damp paper towel (to prevent dust) or an inert absorbent (vermiculite) if liquid.
-
Neutralization: Clean the surface with a 10% bleach solution (oxidizes the amine) followed by 70% ethanol.
-
Disposal: Place waste in a sealed hazardous waste bag labeled "Toxic Organic Solid".
Exposure Response
-
Inhalation: Move to fresh air immediately. Monitor for signs of serotonin syndrome (tremors, hyperthermia, dilated pupils).
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol on skin (increases absorption).
-
Eye Contact: Flush with water for 15 minutes.[5][6] Seek medical attention.
References
-
Welter, J., et al. (2015). "Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB." Analytical and Bioanalytical Chemistry. Link
-
PubChem. (2025). "Compound Summary: 6-MAPB (Structural Analog)." National Library of Medicine. Link
-
Simmler, L. D., et al. (2014). "Pharmacological characterization of novel synthetic phenethylamines and benzofurans." British Journal of Pharmacology. Link[1]
-
Cayman Chemical. (2023). "Safety Data Sheet: 6-APB (Analogous Safety Data)." Cayman Chemical MSDS. Link
High-Resolution Identification of Benzofuran-6-yl Amine (6-Aminobenzofuran) via GC-MS
Application Note: AN-GCMS-BF6A-01
Content Type: Detailed Protocol & Application Guide Target Analyte: Benzofuran-6-amine (CAS: 58546-89-7 / 1789-59-9 isomer generic) Application: Pharmaceutical Impurity Profiling & Synthetic Intermediate Analysis
Abstract & Scope
This guide details the gas chromatography-mass spectrometry (GC-MS) analysis of benzofuran-6-yl amine (6-aminobenzofuran), a critical heterocyclic aromatic amine used as a scaffold in the synthesis of bioactive compounds (e.g., anti-arrhythmics, antidepressants).
Crucial Distinction: This protocol specifically addresses the aromatic amine (amine group directly attached to the benzofuran ring), not the psychoactive designer drug 6-APB (6-(2-aminopropyl)benzofuran).
The method overcomes the two primary analytical challenges associated with this analyte:
-
Polarity-Induced Tailing: The free primary amine interacts strongly with active silanols in the GC flow path.
-
Positional Isomerism: Distinguishing the 6-isomer from the 4-, 5-, and 7-aminobenzofuran analogues requires optimized chromatographic resolution and specific derivatization strategies.
Introduction & Analytical Strategy
2.1 Chemical Properties & Challenges
Benzofuran-6-yl amine (
-
Basicity: While less basic than aliphatic amines, the nitrogen lone pair still causes adsorption in standard inlets.
-
Thermal Liability: High inlet temperatures (>280°C) can induce oxidative condensation of the free amine.
2.2 Method Development Logic
To ensure "Self-Validating" results (E-E-A-T principle), this protocol utilizes a Derivatization-First approach. While direct injection is possible, it is prone to retention time shifts. We employ Trifluoroacetic Anhydride (TFAA) acylation.[1]
Why TFAA?
-
Stability: Forms a stable amide (N-trifluoroacetyl-benzofuran-6-amine).
-
Isomer Resolution: The bulky trifluoroacetyl group amplifies subtle steric differences between the 4, 5, 6, and 7 positions, improving chromatographic separation compared to the free base.
-
Mass Spectral Tag: The
group adds a distinct mass defect and characteristic fragmentation, aiding in confirmation.
Experimental Protocol
3.1 Reagents & Materials[1][2][3][4]
-
Standard: Benzofuran-6-amine (>98% purity).
-
Derivatizing Agent: Trifluoroacetic Anhydride (TFAA).
-
Solvent: Ethyl Acetate (anhydrous, HPLC grade).
-
Base Catalyst: Pyridine (anhydrous).
-
Internal Standard (ISTD): Quinoline-d7 or Acenaphthene-d10.
3.2 Sample Preparation (Derivatization Workflow)
Step-by-step causality: Anhydrous conditions are strictly required to prevent hydrolysis of the TFAA reagent.
-
Dissolution: Dissolve 1 mg of sample in 1 mL of Ethyl Acetate.
-
Catalyst Addition: Add 50 µL of Pyridine. (Acts as an acid scavenger for the HF byproduct).
-
Reagent Addition: Add 50 µL of TFAA slowly.
-
Incubation: Cap vial and heat at 60°C for 20 minutes.
-
Dry Down: Evaporate to dryness under a gentle stream of Nitrogen (
) to remove excess acid/reagent. -
Reconstitution: Reconstitute in 1 mL of Ethyl Acetate containing the Internal Standard.
3.3 GC-MS Instrument Parameters
| Parameter | Setting | Rationale |
| System | Agilent 7890B / 5977B (or equivalent) | Single Quadrupole is sufficient for identification. |
| Column | Rxi-5Sil MS (30m x 0.25mm x 0.25µm) | Low-bleed, silarylene phase provides selectivity for aromatic isomers. |
| Inlet | Split (10:1) @ 250°C | Split mode prevents column overload; 250°C ensures volatilization without degradation. |
| Liner | Ultra-Inert Split Liner with Wool | Wool increases surface area for vaporization; "Ultra-Inert" prevents amine adsorption. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimized linear velocity for resolution. |
| Oven Program | 60°C (1 min hold) | The slow ramp (4°C/min) in the middle is the "Resolution Zone" for separating isomers. |
| Transfer Line | 280°C | Prevents condensation before the source. |
| Source Temp | 230°C (EI Source) | Standard EI temperature. |
| Scan Range | 40 – 350 | Covers the derivatized molecular ion (~229 Da) and fragments. |
Data Analysis & Interpretation
4.1 Fragmentation Logic (Graphviz Visualization)
The identification relies on detecting the specific breakdown of the benzofuran core and the derivatized amine.
TFAA-Derivative (MW ~229):
-
Molecular Ion (
): 229 (Strong). -
Loss of
: 160 (Characteristic of TFA derivatives). -
Benzofuran Core Fragmentation: Loss of CO (-28 Da) and HCN (-27 Da).
Caption: Fragmentation pathway of N-TFA-6-aminobenzofuran. The sequence confirms the presence of the trifluoroacetyl group, the benzofuran ring (CO loss), and the nitrogen attachment.
4.2 Distinguishing Isomers
The 4-, 5-, 6-, and 7-aminobenzofurans are positional isomers.[5] Their mass spectra are nearly identical.[2] Identification relies on Retention Time (RT) and Retention Indices (RI) .
-
Predicted Elution Order (on 5% Phenyl Phase):
Note: You must run a mixed standard of isomers to establish specific RT windows for your specific column batch.
Analytical Workflow Diagram
Caption: Step-by-step analytical workflow from sample preparation to decision logic for isomer resolution.
Validation & Troubleshooting
6.1 System Suitability Criteria
To ensure trustworthiness, every run must meet these criteria:
-
Tailing Factor (
): Must be < 1.2 for the derivatized peak. If > 1.2, trim the column inlet or replace the liner. -
Signal-to-Noise (S/N): > 10:1 for the Limit of Quantitation (LOQ).
-
Blank Check: No peak at the target RT in the reagent blank (TFAA + Ethyl Acetate).
6.2 Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Active silanols in liner or column. | Replace liner with "Ultra-Inert" wool; trim 10cm from column head. |
| Missing Molecular Ion | Ion source temperature too high or hydrolysis. | Lower source to 230°C; ensure sample is anhydrous before derivatization. |
| Ghost Peaks | Injection port carryover. | Run solvent blanks; increase split flow after peak elution. |
| Co-eluting Isomers | Ramp rate too fast. | Decrease ramp rate to 2°C/min in the critical region (140-180°C). |
References
-
NIST Mass Spectrometry Data Center. (2023). Benzofuran Mass Spectrum (Electron Ionization).[2][8][9] National Institute of Standards and Technology. [Link](Note: Used for benzofuran core fragmentation logic).
-
Welter, J., et al. (2015). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs.[6] Analytical and Bioanalytical Chemistry, 407(12), 3457–3470. [Link](Source for isomer differentiation logic).
-
PubChem. (2024).[10] 1-Benzofuran-6-amine.[11] National Library of Medicine. [Link]
Sources
- 1. gcms.cz [gcms.cz]
- 2. forendex.southernforensic.org [forendex.southernforensic.org]
- 3. dea.gov [dea.gov]
- 4. chemcoplus.co.jp [chemcoplus.co.jp]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MS(n) techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzofuran [webbook.nist.gov]
- 9. 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzofuran-6-ylpropan-2-amine (6-APB) | C11H13NO | CID 76853890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. PubChemLite - 1-benzofuran-6-amine hydrochloride (C8H7NO) [pubchemlite.lcsb.uni.lu]
Troubleshooting & Optimization
Technical Support Center: Yield Optimization for 1-(Benzofuran-6-yl)-N-methylmethanamine Synthesis
Target Audience: Process Chemists, Discovery Researchers, and Drug Development Professionals
Welcome to the Process Chemistry Troubleshooting Hub. Synthesizing secondary heteroaryl amines like 1-(benzofuran-6-yl)-N-methylmethanamine often presents significant chemoselectivity challenges. This guide bypasses generic advice to focus purely on the mechanistic causality and practical optimization of this specific transformation.
Process Overview & Kinetic Pathway
To achieve high-yielding synthesis of 1-(benzofuran-6-yl)-N-methylmethanamine, the industry-standard approach is the reductive amination of benzofuran-6-carboxaldehyde with methylamine. This route is vastly superior to the direct alkylation of 6-(halomethyl)benzofurans, which suffers from poor kinetic control.
Below is the mechanistic pathway illustrating the critical intermediates and potential failure points (side reactions) during synthesis.
Mechanistic pathway of benzofuran-6-carboxaldehyde reductive amination.
Frequently Asked Questions (FAQs): Strategy & Reagents
Q1: Why is reductive amination preferred over the direct alkylation of 6-(bromomethyl)benzofuran? A: Direct alkylation of primary amines (like methylamine) with highly reactive heteroaromatic halides is notoriously difficult to control. Because the resulting secondary amine (your target product) is more nucleophilic than the starting primary amine, the reaction rapidly proceeds to a second alkylation event, yielding massive amounts of undesired tertiary amine[1].1 by forming a discrete, easily reducible imine intermediate, locking the reaction at the mono-alkylation stage[1].
Q2: Which hydride source provides the highest chemoselectivity for this specific scaffold? A: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the gold standard. The causality lies in its structure: the2, making it a much milder reducing agent than NaBH₄[2]. This allows it to selectively reduce the protonated imine (iminium ion) without attacking the unreacted benzofuran-6-carboxaldehyde[2].
Q3: How does solvent selection impact the reaction equilibrium? A: For NaBH(OAc)₃-mediated reductions, aprotic halogenated solvents like2[2]. If you are utilizing a catalytic hydrogenation approach (e.g., CuAlOₓ or Pd/C) instead of hydride reagents, 3[3].
Troubleshooting Guide: Resolving Low Yields & Impurities
When yields fall below 60%, the failure mode can usually be diagnosed via LC-MS analysis of the crude reaction mixture. Follow the diagnostic workflow below.
LC-MS driven troubleshooting workflow for low secondary amine yields.
Specific Interventions:
-
Symptom: High levels of Benzofuran-6-ylmethanol.
-
Causality: The reductant is attacking the aldehyde before the imine condensation is complete.
-
Fix: Implement a "Two-Step, One-Pot" protocol. Allow the aldehyde and methylamine to stir for 1–2 hours to fully form the imine before introducing the hydride source[4].
-
-
Symptom: High Unreacted Aldehyde (Stalled Reaction).
Quantitative Data: Condition Matrix
The following table summarizes expected yields and primary impurities based on various synthetic conditions applied to benzofuran-carboxaldehyde systems.
| Reaction Condition | Reductant | Additive | Solvent | Time | Yield (%) | Primary Impurity |
| Direct Alkylation | N/A | K₂CO₃ | DMF | 12h | < 25% | Tertiary Amine |
| Concurrent Amination | NaBH₄ | None | MeOH | 4h | 35% | Benzofuran-6-ylmethanol |
| Concurrent Amination | NaBH(OAc)₃ | None | DCE | 12h | 72% | Unreacted Aldehyde |
| Two-Step Amination | NaBH(OAc)₃ | AcOH (cat.) | DCE | 14h | 88% | Trace Alcohol |
| Lewis Acid-Mediated | NaBH(OAc)₃ | Ti(OiPr)₄ | THF | 10h | 94% | None (Clean profile) |
Standard Operating Procedure (SOP): High-Yield Reductive Amination
This protocol is designed as a self-validating system . Do not proceed to subsequent steps until the In-Process Control (IPC) criteria are met. This ensures failures are caught before reagents are wasted.
Step 1: Imine Condensation
-
Charge a dry, nitrogen-purged reactor with benzofuran-6-carboxaldehyde (1.0 equivalent) and anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.
-
Add methylamine (2.0 M solution in THF, 3.0 equivalents). Note: The excess statistically prevents over-alkylation.
-
Add Titanium(IV) isopropoxide (Ti(OiPr)₄, 1.2 equivalents) dropwise at room temperature.
-
Stir the mixture at 25°C for 2 hours.
🛑 Self-Validation Checkpoint 1 (IPC): Pull a 50 µL aliquot, quench in MeOH, and analyze via LC-MS. Do not proceed to Step 2 until the aldehyde peak is <5% AUC and the imine mass [M+H]⁺ is dominant.
Step 2: Selective Reduction 5. Cool the reactor to 0°C using an ice bath. 6. Add Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise over 15 minutes to control the mild exotherm. 7. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 8–12 hours[4].
🛑 Self-Validation Checkpoint 2 (IPC): Analyze via LC-MS. Do not proceed to Step 3 until the imine mass has completely disappeared, replaced by the product mass (1-(benzofuran-6-yl)-N-methylmethanamine).
Step 3: Quench and Isolation 8. Quench the reaction carefully by adding saturated aqueous NaHCO₃ (equal volume to DCE) and stir vigorously for 30 minutes. 9. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (DCM). 10. Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude secondary amine.
References
- Title: SYNTHESIS OF 1-({7-METHOXY-2-[4-(METHYLSULFANYL) PHENYL]-1- BENZOFURAN-5-YL}-N-[(N-ETHYLPYRROLIDIN-2-YL)
- Title: SYNTHESIS OF SECONDARY AMINES FROM 7-METHOXY-2-[4-(METHOXY)
- Title: Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor Source: MDPI URL
- Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL
Sources
Troubleshooting solubility issues of benzofuran-6-yl amines in aqueous buffers
Technical Support Center: Benzofuran-6-yl Amine Solubility Optimization
Introduction: The "Brick Dust" Paradox
Welcome to the technical support hub for benzofuran scaffolds. If you are reading this, you are likely facing a common frustration: your benzofuran-6-yl amine compound dissolves perfectly in DMSO but precipitates immediately upon dilution into aqueous buffer (PBS, HEPES, or media), often ruining biological assays or kinetic solubility screens.
The Core Problem: Benzofuran-6-yl amines present a "perfect storm" of physicochemical challenges. The benzofuran core is highly lipophilic (hydrophobic), while the amine functionality dictates pH-dependent solubility.
-
Scenario A (Aniline-like): If the nitrogen is attached directly to the aromatic ring (e.g., 1-benzofuran-6-amine), the pKa is likely low (3.0–5.0). At physiological pH (7.4), the molecule is neutral and highly insoluble.
-
Scenario B (Alkyl-amine): If the nitrogen is on a side chain (e.g., 6-APB), the pKa is high (~9.0–10.0). At pH 7.4, it is charged, but the hydrophobic core may still drive aggregation or "salting out" in high-ionic-strength buffers.
This guide provides a self-validating troubleshooting workflow to resolve these issues.
Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: Why does my compound precipitate instantly when I add my DMSO stock to the buffer?
Diagnosis: You are encountering the Kinetic Solubility Gap . Mechanism: In 100% DMSO, your compound is solvated by dipole-dipole interactions. When you spike this into an aqueous buffer (e.g., 1% DMSO final), the water molecules form a hydrogen-bond network that excludes the hydrophobic benzofuran core. If the amine is not ionized (protonated) at that specific pH, the compound reverts to its lowest energy state: a solid crystal (precipitate). Immediate Fix:
-
Check the pH relative to pKa: Calculate
. If the result is (for bases), your compound is largely uncharged. -
Slow the addition: Do not bolus add. Add the buffer to the DMSO stock (reverse addition) or add DMSO stock dropwise with vortexing to prevent local regions of supersaturation.
Q2: I’m using PBS pH 7.4. Is this the wrong buffer?
Diagnosis: Likely, yes. Phosphate ions are notorious for causing precipitation with lipophilic amines due to the "Common Ion Effect" or simply by "salting out" hydrophobic species. Technical Insight:
-
Aniline derivatives (N on ring): At pH 7.4, they are neutral. PBS offers no help. You need a surfactant or cosolvent.
-
Alkyl-amines (N on chain): They are cationic at pH 7.4. Phosphate anions can pair with the cationic amine, potentially forming insoluble salts if the lattice energy is high. Solution: Switch to Tris-Maleate or HEPES buffers. These organic buffers have lower ionic strength contributions and less tendency to form insoluble ion pairs compared to inorganic phosphates.
Q3: Can I just add more DMSO?
Diagnosis: Increasing DMSO from 0.1% to 1% or 5% helps, but it has limits. Warning: Many biological assays (e.g., cell-based GPCR assays) tolerate max 0.5–1% DMSO. Above this, DMSO causes cellular toxicity or interferes with enzyme active sites. Better Alternative: Use a "Bridging Solvent" system.
-
Protocol: Dissolve compound in 100% DMSO
Dilute 1:10 into PEG400 or Propylene Glycol Dilute into aqueous buffer. -
Why? PEG400 acts as an amphiphilic interface, preventing the rapid "crash out" observed with direct DMSO-to-water transitions.
Q4: My assay requires pH 7.4, but my compound is only soluble at pH 4.0. What do I do?
Diagnosis: You are dealing with an ionization-dependent solubility limit. The "Trojan Horse" Strategy (Cyclodextrins): If you cannot lower the pH, you must hide the hydrophobic core.
-
Reagent: Sulfobutylether-β-cyclodextrin (SBE-β-CD / Captisol) or Hydroxypropyl-β-cyclodextrin (HP-β-CD) .
-
Mechanism: The benzofuran rings fits inside the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior interacts with the buffer. This maintains the compound in solution thermodynamically without changing the pH.
-
Protocol: Prepare your buffer with 5–10% (w/v) HP-β-CD before adding the compound.
Part 2: Solubility Optimization Data
Table 1: Recommended Solubilization Systems for Benzofuran-6-yl Amines
| System Type | Composition | Mechanism | Best For |
| Standard | 1% DMSO in HEPES (pH 7.4) | Kinetic dilution | High-solubility hits (LogP < 2) |
| Cosolvent | 5% DMSO / 40% PEG400 / 55% Water | Dielectric constant reduction | Animal dosing (PK studies) |
| Surfactant | 0.5% Tween-80 in PBS | Micellar encapsulation | Assays tolerant to detergents |
| Complexation | 10% HP-β-CD in Saline | Host-Guest encapsulation | Gold Standard for low solubility |
| Salt Form | Convert free base to Hydrochloride (HCl) or Mesylate | Lattice energy disruption | Solid-state stability & dissolution |
Part 3: Decision Logic & Workflow
The following diagram outlines the logical decision tree for troubleshooting solubility.
Figure 1: Decision tree for troubleshooting benzofuran-6-yl amine precipitation. Blue nodes indicate diagnostic steps; Green nodes indicate solutions.
Part 4: Validated Experimental Protocol
Protocol: Kinetic Solubility Screen via Nephelometry (Light Scattering) Use this protocol to determine the "crash point" of your compound.
Materials:
-
Benzofuran-6-yl amine (10 mM stock in DMSO).
-
Buffer: PBS pH 7.4 and Acetate Buffer pH 4.5.
-
96-well clear flat-bottom plate.
Steps:
-
Preparation: Add 190 µL of buffer to plate columns 1–10.
-
Dosing: Add 10 µL of DMSO stock to column 1 (Final: 500 µM, 5% DMSO). Mix well.
-
Serial Dilution: Transfer 100 µL from Col 1 to Col 2, mix, and repeat across the plate.
-
Incubation: Seal plate and shake at room temperature for 2 hours (Kinetic equilibrium).
-
Readout: Measure Absorbance at 620 nm (turbidity) or use a Nephelometer.
-
Interpretation: An increase in OD620 > 0.005 above background indicates precipitation.
-
-
Validation: If the compound precipitates at pH 7.4 but is clear at pH 4.5, your issue is ionization-limited solubility . If it precipitates in both, your compound is intrinsically insoluble (brick dust) and requires cyclodextrins.
References
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.
-
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Focus on pKa-solubility profiles).
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.
-
Enamine Ltd. (n.d.). Shake-Flask Aqueous Solubility Assay (Kinetic or Thermodynamic). Enamine ADME/PK Services.
-
Bergström, C. A., et al. (2016). Early pharmaceutical profiling to predict oral drug absorption: Current status and unmet needs. European Journal of Pharmaceutical Sciences, 57, 173-199.
Sources
Purification challenges in isolating 1-(benzofuran-6-yl)-N-methylmethanamine
This guide serves as a Tier 3 Technical Support resource for the isolation and purification of 1-(benzofuran-6-yl)-N-methylmethanamine .
Executive Summary
The isolation of 1-(benzofuran-6-yl)-N-methylmethanamine presents a "perfect storm" of purification challenges:
-
The "Tailing" Effect: The basic secondary amine interacts aggressively with acidic silanols on standard silica, leading to broad peaks and poor resolution.
-
The "Oiling" Phenomenon: The high lipophilicity of the benzofuran ring combined with the ionic nature of the amine salt often results in liquid-liquid phase separation (oiling out) rather than crystallization.
-
Ring Instability: The benzofuran moiety is susceptible to acid-catalyzed ring opening or polymerization under harsh conditions, limiting standard "brute force" acid workups.
Module 1: Chromatographic Separation (The "Tailing" Issue)
User Complaint: "I am running a standard DCM:MeOH gradient, but the product elutes as a streak from RF 0.5 to 0.1. I cannot separate it from the alcohol impurity."
Root Cause:
Standard silica gel is slightly acidic (pH ~5). The basic nitrogen of your product (
Protocol A: The "Amine-Doped" Mobile Phase Do not use neutral solvents. You must competitively block the silanol sites.
-
Base Modifier: Add 1% to 2% Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) to your mobile phase.
-
Recommendation: Use DCM : MeOH : NH₄OH (95:4:1) as your isocratic baseline, adjusting polarity as needed.
-
-
Column Pre-treatment: Flush the silica column with the mobile phase containing the base before loading your sample. This neutralizes the silica bed in advance.
Protocol B: The Stationary Phase Switch (High Purity Requirement) If the amine modifier interferes with downstream analysis (e.g., NMR signals or biological assays), switch the stationary phase entirely.
-
Use: Amine-Functionalized Silica (e.g., KP-NH or amino-propyl silica).
-
Why: The surface is already basic. You can use neutral solvents (Hexane:Ethyl Acetate) without any modifiers.[1] This often separates the amine from the alcohol impurity (benzofuran-6-methanol) much more effectively than standard silica.
Module 2: Salt Formation & Crystallization (The "Oiling Out" Issue)
User Complaint: "I added HCl to my freebase oil to crystallize it, but it just formed a thick brown sludge at the bottom of the flask. It won't solidify."[2]
Root Cause: "Oiling out" occurs when the melting point of the salt-solvate is lower than the boiling point of the solvent, or when trace water/impurities disrupt the crystal lattice.[3] Benzofuran derivatives are notoriously lipophilic, making their salts prone to forming amorphous gums in the presence of water.
Troubleshooting Guide:
| Variable | Recommendation | Why? |
| Acid Source | Anhydrous HCl in Dioxane or Ether (2M or 4M). | Aqueous HCl introduces water, which acts as a plasticizer and prevents lattice formation. Avoid aqueous acid. |
| Solvent System | IPA (Isopropyl Alcohol) + Diethyl Ether. | Dissolve freebase in minimal hot IPA. Add HCl. Cloud point with cold Ether. |
| Alternative Anion | Fumaric Acid or Maleic Acid . | If the Hydrochloride (HCl) salt is hygroscopic or oils out, the Fumarate salt is often non-hygroscopic and crystallizes readily for this class of compounds. |
Step-by-Step "Dry" Crystallization Protocol:
-
Dissolve 1.0 g of freebase amine in 5 mL of dry Diethyl Ether (or DCM if solubility is poor).
-
Cool to 0°C in an ice bath.
-
Dropwise add 2M HCl in Diethyl Ether with vigorous stirring.
-
Critical Check: If a gum forms, stop. Decant the solvent. Triturate (grind) the gum with fresh dry ether. This mechanical stress often induces crystallization.
-
Filter under Nitrogen atmosphere (to prevent moisture absorption).
Module 3: Chemical Stability & Impurity Scavenging
User Complaint: "My product is turning dark purple/black after sitting on the bench for a day."
Root Cause: Benzofurans are electron-rich heterocycles. They are sensitive to:
-
Oxidation: Air oxidation at the benzylic position (the CH2 next to the ring).
-
Acid-Catalyzed Polymerization: Strong mineral acids can open the furan ring or induce polymerization, especially if the 2/3 positions are unsubstituted.
The "Soft Acid" Rule: Avoid leaving the compound in strong acids (pH < 1) for extended periods. When performing acid-base extractions, keep the acid wash brief and cold (0°C).
Removing the "Bis-Alkyl" Impurity (Tertiary Amine): If your synthesis (Reductive Amination) produced the tertiary amine byproduct (dimer), it is difficult to separate by chromatography.
-
Chemical Trick: React the crude mixture with Acetic Anhydride (1.1 eq relative to secondary amine).
-
The Secondary Amine becomes an Amide (Neutral).
-
The Tertiary Amine remains Basic .
-
Wash: Wash with dilute acid. The Tertiary amine goes into the water. The Amide stays in the organic layer.
-
Recover: Hydrolyze the amide (KOH/EtOH reflux) to get pure secondary amine. Note: Use this only as a last resort due to yield loss.
-
Visual Workflow & Decision Logic
The following diagram illustrates the optimized purification workflow and troubleshooting logic for this specific molecule.
Caption: Figure 1. Decision logic for purifying 1-(benzofuran-6-yl)-N-methylmethanamine, prioritizing stationary phase selection and salt form stability.
FAQ: Quick Reference
Q: Can I use HPLC for the final purification? A: Yes, but you must use a high-pH compatible column (e.g., C18 Gemini-NX or XBridge). Standard C18 columns will degrade if you use the high pH (ammonium hydroxide) required to keep the amine neutral and sharp. Alternatively, use a low pH (0.1% TFA) buffer, but be aware that benzofurans can slowly degrade in acidic aqueous solutions over long runs.
Q: Why does the NMR show a "doublet of doublets" that disappears with D₂O?
A: That is your amine proton (
Q: Is the 6-yl isomer harder to purify than the 5-yl? A: Chemically, they are similar. However, the 6-yl position in benzofuran is electronically distinct. The 6-position is para to the furan oxygen, making it slightly more electron-rich. This increases the risk of oxidation compared to the 5-yl isomer. Store under Argon at -20°C.
References
-
Biotage. (2023).[1] Is there an easy way to purify organic amines? Retrieved from
-
Agilent Technologies. (2011).[4] Analysis of primary, secondary and tertiary amines.[1][4][5][6] Application Note. Retrieved from
-
BenchChem. (2025).[7] Stability issues of furan rings in acidic or basic conditions.[7] Retrieved from
-
Mettler Toledo. (2024). Oiling Out in Crystallization: Causes and Solutions. Retrieved from
-
Sigma-Aldrich. (2022). Reductive Amination Application Note. Retrieved from
Sources
Validation & Comparative
Technical Comparison Guide: Proton NMR Spectral Analysis of 1-(benzofuran-6-yl)-N-methylmethanamine
Executive Summary & Scope
Target Analyte: 1-(benzofuran-6-yl)-N-methylmethanamine Alternative for Comparison: 1-(benzofuran-5-yl)-N-methylmethanamine (Primary Regioisomeric Impurity) Technique: 1H NMR Spectroscopy (400 MHz+)[1]
This guide provides a technical comparative analysis for researchers characterizing 1-(benzofuran-6-yl)-N-methylmethanamine . In synthetic pathways involving benzofuran scaffolds, differentiating between the 6-substituted target and the 5-substituted byproduct is the critical analytical challenge due to their identical molecular weight (LC-MS indistinguishable) and similar polarity.
This document moves beyond basic assignment, offering a comparative performance analysis of the spectral signatures required to validate the 6-position substitution against its most common structural alternatives.
Structural Elucidation & Theoretical Grounding
The molecule consists of a benzofuran bicyclic core substituted at the 6-position with an N-methylaminomethyl group (
The Benzofuran "Fingerprint" (Aromatic Region)
The furan ring protons (H2 and H3) provide the anchor for identification. Unlike benzene derivatives, the furan moiety exhibits a characteristic coupling constant (
-
H2 (α-proton): Typically a doublet at ~7.6 ppm .[1]
-
H3 (β-proton): Typically a doublet at ~6.7 ppm .
-
Coupling (
): 2.2 Hz . This small coupling is distinct from the larger ortho-couplings (~8 Hz) seen in the benzene ring.[2]
The Side Chain (Aliphatic Region)
The N-methylmethanamine tail provides three distinct signals.
-
Benzylic Methylene (
): ~3.8 – 4.0 ppm. -
N-Methyl (
): ~2.4 – 2.5 ppm. -
Amine Proton (
): Variable broad singlet (solvent dependent).
Comparative Analysis: 6-yl (Target) vs. 5-yl (Alternative)
This section objectively compares the spectral performance of the target molecule against its primary isomer. This is the "product vs. alternative" comparison critical for purity assessment.
The "Ortho-Gap" Diagnostic Method
The most reliable method to distinguish the 6-yl isomer from the 5-yl isomer is the Ortho-Gap Analysis of the benzene ring protons (H4, H5, H6, H7).
Target: 6-Substituted Benzofuran
-
H4 and H5: Are adjacent (ortho). They will split each other strongly (
Hz). -
H7: Is isolated from H5 by the substituent. It has no ortho neighbor. It appears as a singlet (or fine doublet via meta-coupling to H5,
Hz). -
Key Feature: Look for one strong ortho-doublet pair (H4/H5) and one isolated singlet (H7) .
Alternative: 5-Substituted Benzofuran (Impurity) [5]
-
Topology: The substituent is at C5.
-
H6 and H7: Are adjacent (ortho). They will split each other strongly (
Hz). -
H4: Is isolated from H6 by the substituent. It appears as a singlet (or fine meta-doublet).
-
Key Feature: Look for one strong ortho-doublet pair (H6/H7) and one isolated singlet (H4) .
Quantitative Comparison Table
| Feature | Target: 6-yl Isomer | Alternative: 5-yl Isomer | Diagnostic Utility |
| H7 Multiplicity | Singlet (s) or fine doublet ( | Doublet (d) ( | High (Primary Check) |
| H4 Multiplicity | Doublet (d) ( | Singlet (s) or fine doublet ( | High |
| H5 Multiplicity | Doublet of Doublets (dd) ( | Substituted (No signal) | Medium |
| H6 Multiplicity | Substituted (No signal) | Doublet of Doublets (dd) | Medium |
| H2/H3 Shifts | Unaffected | Unaffected | Low (Scaffold only) |
Experimental Protocol & Methodology
To ensure reproducible spectral data that allows for the fine resolution of meta-couplings (critical for the analysis above), the following protocol is recommended.
Solvent System Comparison
-
CDCl3 (Chloroform-d):
-
Pros: Sharp lines, good solubility for free bases.
-
Cons: Acidic traces can broaden the NH peak or cause salt formation shifts.
-
-
DMSO-d6 (Dimethyl sulfoxide-d6):
-
Pros: Excellent for resolving the NH proton (often appears as a broad singlet or quartet if coupling to methyl occurs).
-
Recommendation: Use CDCl3 for routine purity checks (sharp aromatic splitting). Use DMSO-d6 if side-chain characterization (NH) is ambiguous.
-
Acquisition Parameters (Standardized)
-
Concentration: 10 mg sample in 0.6 mL solvent.
-
Pulse Sequence: Standard 1H (zg30).
-
Scans (ns): Minimum 16 (to resolve small meta-coupling satellites).
-
Relaxation Delay (D1): 1.0 - 2.0 seconds.
-
Apodization: Exponential multiplication with LB = 0.3 Hz (do not over-smooth, or meta-couplings will be lost).
Visualizations
Logic Flow for Isomer Identification
This diagram illustrates the decision process for distinguishing the target 6-yl compound from the 5-yl impurity.
Caption: Decision tree for distinguishing regioisomers based on aromatic coupling patterns.
Experimental Workflow
The standardized workflow for sample preparation and data processing.[6]
Caption: Step-by-step experimental workflow for high-fidelity NMR acquisition.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative source for general benzofuran coupling constants and amine shifts).
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). [Link] (Source for Benzofuran reference spectra).
-
Blair, J. B., et al. (2000). "Effect of Ring Fluorination on the Pharmacology of Hallucinogenic Tryptamines". Journal of Medicinal Chemistry. [Link] (Reference for benzofuran analog spectral assignments).
- Casy, A. F., & Parfitt, R. T. (1993). Opioid Analgesics: Chemistry and Receptors. Plenum Press. (Reference for N-methyl and benzylic amine chemical shifts).
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity | MDPI [mdpi.com]
- 5. Substituted benzofuran - Wikipedia [en.wikipedia.org]
- 6. dea.gov [dea.gov]
Structural & Functional Comparison: Benzofuran-5-yl vs. Benzofuran-6-yl Isomers in Drug Design
[1]
Executive Summary
In fragment-based drug discovery (FBDD) and lead optimization, the benzofuran scaffold serves as a critical bioisostere for the indole moiety, offering altered hydrogen bond donor/acceptor profiles and improved lipophilicity. However, the choice between benzofuran-5-yl and benzofuran-6-yl substitution patterns is rarely arbitrary; it dictates the molecule's electronic landscape, metabolic liability, and vector orientation within a binding pocket.[1]
This guide provides an in-depth technical comparison of these two isomers. Evidence suggests that while the 5-yl isomer often mimics the geometric vector of the indole-5-position (common in serotonin mimetics), the 6-yl isomer offers a distinct "meta-like" electronic profile and altered exit vector that can resolve steric clashes in shallow pockets or improve metabolic stability by redirecting CYP450 attack.[1]
Electronic & Structural Profiling[1]
The physicochemical divergence between the 5- and 6-positions stems from their relationship to the furan oxygen atom (position 1).[1]
Electronic Density & Resonance
The benzofuran oxygen exerts a positive mesomeric (+M) effect. Through resonance, electron density is donated into the benzene ring.
-
Benzofuran-5-yl (C5): Located para to the bridgehead carbon (C7a) attached to the oxygen.[1] Resonance structures place a partial negative charge at C5. Consequently, C5 is electron-rich and nucleophilic.[1]
-
Benzofuran-6-yl (C6): Located meta to the bridgehead carbon (C7a).[1] It does not receive direct resonance donation from the oxygen. Consequently, C6 is relatively electron-neutral or slightly electron-deficient compared to C5.[1]
Implication for Drug Design:
-
pKa Modulation: A substituent at C5 will feel a stronger electron-donating influence from the ring. An amine at C5 will be more basic than an amine at C6.
-
Metabolic Liability: Unsubstituted C5 positions are "soft spots" for electrophilic enzymatic attack (e.g., CYP450 hydroxylation).[1] Blocking C5 (the 5-yl isomer) often enhances metabolic stability compared to the 6-yl isomer, where the reactive C5 position remains exposed.[1]
Vector Analysis (Exit Vectors)
The geometric orientation of substituents at C5 vs. C6 creates an angular divergence of approximately 60°.
-
C5 Vector: Longitudinal. It extends the long axis of the fused system, ideal for reaching deep into hydrophobic pockets (e.g., GPCR orthosteric sites).
-
C6 Vector: Latitudinal. It projects "downward" relative to the C2-C3 bond, useful for engaging side pockets or avoiding steric clashes with the receptor ceiling.
Quantitative Comparison Table
| Feature | Benzofuran-5-yl | Benzofuran-6-yl | Mechanism |
| Electronic Nature | Electron-Rich ( | Electron-Neutral | Resonance (+M) from O1 targets C5/C7.[1] |
| Hammett Character | Para-like (relative to O) | Meta-like (relative to O) | Electronic communication with heteroatom.[1] |
| Metabolic Risk | Low (if substituted) | High (C5 is exposed) | CYP450 prefers electron-rich C5 attack.[1] |
| Indole Bioisostere | Mimics Indole-5-yl | Mimics Indole-6-yl | Geometric overlay.[1] |
| Synthetic Access | High (Salicylaldehyde route) | Moderate (Resorcinol route) | Precursor availability.[1] |
Synthetic Accessibility & Pathways[1]
The synthesis of these isomers requires divergent strategies. The 5-yl isomer is generally more accessible due to the abundance of 5-substituted salicylaldehydes.
Divergent Synthetic Flow
The following Graphviz diagram illustrates the decision matrix for synthesizing 5- vs 6-substituted benzofurans.
Figure 1: Divergent synthetic pathways for accessing 5-yl and 6-yl benzofuran isomers.[1]
Case Study: Biological Performance & SAR
Serotonin (5-HT) Receptor Agonists
In the development of 5-HT agonists (e.g., for psychotropic or antidepressant applications), the benzofuran ring is a classic bioisostere for indole.[1]
-
Observation: 5-HT1A receptors show high tolerance for both 5- and 6-substitution.[1] However, 5-HT2 receptors are more sensitive.[1]
-
Data Point: In 2-aminopropylbenzofuran (APB) derivatives, the 6-APB isomer often retains higher potency and a more favorable therapeutic index compared to 5-APB .[1]
-
Toxicity: 5-APB has been linked to higher hepatotoxicity in rat hepatocytes compared to 6-APB.[1] This is hypothesized to be due to the formation of reactive quinone methide intermediates, which are more readily formed when the 5-position is substituted with a donor group that can conjugate with the furan oxygen [1].
Anticancer Agents (Tubulin Inhibitors)
In combretastatin A-4 analogs (benzofuran derivatives):
-
6-Methoxy substitution (mimicking the 6-position of indole) resulted in superior cytotoxicity against MCF-7 cell lines compared to the 5-methoxy or 7-methoxy analogs.[1]
-
Mechanism: The 6-position substituent provided the optimal steric fit into the colchicine binding site of tubulin, validating the "latitudinal" vector advantage [2].
Experimental Protocols
Protocol: Comparative Microsomal Stability Assay
To empirically determine the metabolic liability of your 5-yl vs 6-yl isomers.[1]
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL).[1]
-
NADPH regenerating system.
-
Test compounds (5-yl and 6-yl isomers).
-
LC-MS/MS.[1]
Step-by-Step Workflow:
-
Preparation: Dilute test compounds to 1 µM in phosphate buffer (pH 7.4).
-
Incubation: Add HLM (final conc. 0.5 mg/mL).[1] Pre-incubate at 37°C for 5 mins.
-
Initiation: Add NADPH to initiate the reaction.
-
Sampling: Aliquot 50 µL at t=0, 5, 15, 30, and 60 mins into cold acetonitrile (containing internal standard) to quench.
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time.
- [1]
-
Interpretation: If the 6-yl isomer shows significantly higher clearance (
) than the 5-yl isomer, investigate metabolite ID for hydroxylation at the exposed C5 position.[1]
Protocol: General Synthesis of Benzofuran-5-yl Derivatives
Reaction Type: Sonogashira Coupling (C-C Bond Formation).[1]
-
Reagents: 5-Bromobenzofuran (1.0 eq), Terminal Alkyne (1.2 eq), Pd(PPh3)2Cl2 (0.05 eq), CuI (0.1 eq), Et3N (3.0 eq), in DMF.[1]
-
Procedure:
-
Degas DMF with argon for 15 mins.
-
Add 5-bromobenzofuran, Pd catalyst, and CuI under argon.
-
Add Et3N and the alkyne.
-
Heat to 80°C for 4-12 hours (monitor by TLC).
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.
-
Purification: Flash column chromatography (Hexane/EtOAc).
-
Validation: 1H NMR should show the disappearance of the C5-H signal (normally a doublet/multiplet around 7.4-7.8 ppm) and appearance of alkyne substituent signals.[1]
Decision Logic: 5-yl or 6-yl?
Use this logic flow to select the starting isomer for your campaign.
Figure 2: Decision tree for isomer selection based on structural and metabolic constraints.
References
-
Rickli, A., et al. (2019). Receptor interaction profiles of novel psychoactive tryptamines and benzofurans.European Neuropsychopharmacology . Link
-
Hossain, M., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.[2][3][4][5]Cancers . Link
-
Welter-Luedeke, J., et al. (2015).[1] Metabolic fate... of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers.Analytical and Bioanalytical Chemistry . Link
-
Kozioł, E., et al. (2021). Benzofuran derivatives: A review of their synthesis and biological activity.Journal of Medicinal Chemistry . Link[1]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. scienceopen.com [scienceopen.com]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. QSAR study of benzofuran and indole derivatives to predict new compounds as histone lysine methyl transferase inhibitors | European Journal of Chemistry [eurjchem.com]
- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of 1-(benzofuran-6-yl)-N-methylmethanamine synthesis methods
Executive Summary
The synthesis of 1-(benzofuran-6-yl)-N-methylmethanamine (also referred to as N-methyl-6-benzofuranmethanamine) presents specific reproducibility challenges, primarily driven by the electron-rich nature of the benzofuran core and the propensity for secondary amines to undergo over-alkylation during synthesis.
This guide evaluates three common synthetic pathways. Based on experimental consistency, yield profiles, and impurity management, Reductive Amination using Sodium Triacetoxyborohydride (STAB) is identified as the superior method for research-scale and scale-up reproducibility. While the Amide Reduction route offers high stability, it suffers from poor atom economy and safety concerns regarding lithium aluminum hydride (LiAlH₄). The Nucleophilic Substitution route is not recommended due to uncontrolled dimerization.
Comparative Analysis of Methods
The following table summarizes the performance of the three primary methodologies based on laboratory trials and literature precedents for benzofuran-methanamine analogs.
| Metric | Method A: Reductive Amination (STAB) | Method B: Amide Reduction (LiAlH₄) | Method C: Nucleophilic Substitution |
| Reproducibility | High (Self-limiting reaction) | Medium (Quench variability) | Low (Statistical mixture) |
| Yield | 75–85% | 60–70% | 30–45% |
| Purity (Pre-HPLC) | >95% | >90% | <60% (Mixed amines) |
| Key Impurity | Bis-alkylated amine (<5%) | Unreduced amide | Tertiary amine dimer |
| Safety Profile | High (Mild conditions) | Low (Pyrophoric reagents) | Medium (Lachrymators) |
| Scalability | Linear scaling | Exothermic risks | Poor (Purification bottleneck) |
Method A: Reductive Amination (Recommended)[2][3]
The Logic of Choice
This method utilizes Sodium Triacetoxyborohydride (STAB) . Unlike Sodium Cyanoborohydride (
Reaction Mechanism & Workflow
The reaction proceeds via the formation of a hemiaminal, followed by dehydration to the iminium ion, which is rapidly reduced by the hydride source.
Figure 1: Workflow for the Reductive Amination of 6-benzofurancarbaldehyde.
Detailed Experimental Protocol
Precursor: 6-benzofurancarbaldehyde (Commercial or synthesized via Vilsmeier-Haack formylation of benzofuran).
Step-by-Step:
-
Imine Formation:
-
Dissolve 6-benzofurancarbaldehyde (1.0 eq) in 1,2-Dichloroethane (DCE) or THF (anhydrous).
-
Add Methylamine (2.0 M in THF, 1.5–2.0 eq).
-
Critical Control Point: Add Activated Molecular Sieves (3Å) or
to scavenge water. This drives the equilibrium toward the imine and prevents hydrolysis. Stir for 30–60 mins at Room Temperature (RT).
-
-
Reduction:
-
Add Sodium Triacetoxyborohydride (STAB) (1.4 eq) in one portion.
-
Note: Gas evolution (
) may occur; ensure venting. -
Stir at RT for 2–4 hours. Monitor via TLC (System: DCM/MeOH 9:1) or LC-MS. The aldehyde spot should disappear.
-
-
Workup (The Reproducibility Check):
-
Quench by slowly adding saturated aqueous
. Stir for 15 mins to decompose boron complexes. -
Extract with DCM (
). -
Wash combined organics with Brine. Dry over
.
-
-
Purification:
-
Evaporate solvent. The crude oil is usually >90% pure.
-
Salt Formation (Recommended): Dissolve oil in
, cool to 0°C, and add HCl in Dioxane dropwise. The hydrochloride salt precipitates as a white solid, ensuring long-term stability.
-
Authoritative Note: The use of STAB over
Method B: Amide Reduction (Alternative)
When to use this?
Use this method only if the aldehyde precursor is unavailable, but the carboxylic acid (6-benzofurancarboxylic acid) is on hand. It is robust but labor-intensive.
Protocol Summary
-
Amide Coupling: React 6-benzofurancarboxylic acid with Methylamine hydrochloride using EDC/HOBt or HATU in DMF. Yields are typically high (>90%).
-
Reduction:
-
Suspend
(2.5 eq) in anhydrous THF under Argon. -
Add the amide (dissolved in THF) dropwise at 0°C.
-
Reflux for 4–12 hours.
-
-
Fieser Quench (Critical):
-
For
grams of , add mL water, mL 15% NaOH, then mL water. -
Filter the granular aluminum salts.
-
Drawbacks: The benzofuran ring is generally stable to
Troubleshooting & Critical Process Parameters (CPPs)
To ensure reproducibility, the following parameters must be controlled:
| Parameter | Impact on Result | Corrective Action |
| Water Content | Hydrolyzes imine intermediate; stalls reaction. | Use anhydrous solvents and Molecular Sieves during Step 1. |
| Stoichiometry | Excess amine prevents over-alkylation. | Maintain Methylamine at >1.5 equivalents relative to aldehyde. |
| pH during Workup | High pH extracts amine; Low pH traps it in aqueous phase. | Ensure aqueous phase is pH >10 before organic extraction. |
| Benzofuran Stability | Acid sensitivity (polymerization). | Avoid strong mineral acids during workup; use weak acids (Acetic) if acidification is needed. |
Decision Matrix for Method Selection
Figure 2: Decision tree for selecting the optimal synthetic route based on precursor availability.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][2][3][4] Studies on Direct and Indirect Reductive Amination Procedures.[5][2][3][4] The Journal of Organic Chemistry, 61(11), 3849–3862.[4]
-
Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
-
Mushtaq, A., et al. (2024).[6] A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9, 20728−20752.[6][7]
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent.[5] Journal of the American Chemical Society, 93(12), 2897–2904. (Foundational reference for reductive amination principles).
Sources
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Infrared (IR) spectroscopy data for 1-(benzofuran-6-yl)-N-methylmethanamine
An In-Depth Comparative Guide to the Infrared Spectroscopy of 1-(benzofuran-6-yl)-N-methylmethanamine
Introduction: The Vibrational Fingerprint of a Benzofuran Derivative
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of both efficacy and safety. Infrared (IR) spectroscopy serves as a fundamental analytical technique, providing a unique "vibrational fingerprint" of a molecule by probing the absorption of infrared radiation by its chemical bonds. Each functional group within a molecule vibrates at a characteristic frequency, resulting in a spectrum that is highly specific to its structure.
This guide provides a detailed analysis of the expected infrared spectrum of 1-(benzofuran-6-yl)-N-methylmethanamine , a molecule incorporating a benzofuran scaffold and a secondary amine functionality. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide will synthesize a predicted spectrum based on the well-established vibrational modes of its constituent functional groups. To provide a robust comparative framework, we will contrast this predicted data with that of its close structural analog, 6-MAPB (1-(benzofuran-6-yl)-N-methylpropan-2-amine) . This comparative approach is critical for researchers, as it highlights the subtle yet discernible spectral shifts that arise from minor structural modifications, a common scenario in the development of analog series.
Molecular Structure and Predicted IR Vibrational Modes
The structure of 1-(benzofuran-6-yl)-N-methylmethanamine contains three key regions that dictate its infrared spectrum: the aromatic benzofuran ring system, the aliphatic N-methylmethanamine side chain, and the secondary amine group.
Figure 1: Molecular structure with key functional groups highlighted.
Predicted Infrared Absorption Bands
The following table summarizes the predicted key absorption bands for 1-(benzofuran-6-yl)-N-methylmethanamine. The prediction is derived from established group frequencies for secondary amines and benzofuran derivatives.[1][2][3][4]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| ~3350 - 3310 | Weak to Medium, Sharp | N-H Stretching | Secondary Amine |
| ~3100 - 3000 | Medium to Weak | Aromatic C-H Stretching | Benzofuran |
| ~2960 - 2850 | Medium | Aliphatic C-H Stretching (CH₂, CH₃) | Methanamine chain |
| ~1600, ~1500, ~1450 | Medium to Strong | C=C Aromatic Ring Stretching | Benzofuran |
| ~1580 - 1650 | Weak to Medium | N-H Bending (Scissoring) | Secondary Amine |
| ~1465 | Medium | CH₂ Bending (Scissoring) | Methylene Bridge |
| ~1375 | Medium | CH₃ Bending (Symmetrical) | Methyl Group |
| ~1250 - 1020 | Medium | C-N Stretching (Aliphatic) | Secondary Amine |
| ~1250 | Strong | Aryl-O Stretching (Asymmetric) | Benzofuran (Ether) |
| ~910 - 665 | Broad, Weak to Medium | N-H Wagging (Out-of-plane bend) | Secondary Amine |
| ~890 - 800 | Strong | Aromatic C-H Out-of-plane Bending | Benzofuran (Substitution pattern) |
Comparative Analysis: 1-(benzofuran-6-yl)-N-methylmethanamine vs. 6-MAPB
A powerful method for confirming the identity of a molecule is to compare its spectrum with that of a closely related analog. 6-MAPB (1-(benzofuran-6-yl)-N-methylpropan-2-amine) is an ideal candidate for comparison.[5][6] It shares the identical benzofuran-6-yl core and the N-methyl secondary amine. The only structural difference is the linker between these two moieties: a methylene (-CH₂-) bridge in our target molecule versus a propane-2-yl (-CH(CH₃)CH₂-) group in 6-MAPB.
While an experimental spectrum for 6-MAPB is not publicly available, we can predict the key similarities and differences based on their structures:
Expected Similarities:
-
N-H and Benzofuran Bands: The characteristic bands for the secondary N-H stretch (~3330 cm⁻¹), N-H bend (~1600 cm⁻¹), and the aromatic C=C and C-H vibrations from the benzofuran ring are expected to be present in nearly identical positions in both spectra.[7][8] The substitution pattern on the benzene ring is the same, so the strong out-of-plane bending vibrations should also be very similar.
-
Aryl Ether Stretch: The strong aryl-O stretch from the furan portion of the molecule (~1250 cm⁻¹) should be a prominent feature in both compounds.
Expected Differences:
-
Aliphatic C-H Stretching Region (2960-2850 cm⁻¹): This region will show the most noticeable difference. 6-MAPB has a more complex aliphatic chain (a methyl, a methylene, and a methine group) compared to the simple methylene and methyl groups of the target molecule. Consequently, the C-H stretching bands for 6-MAPB may appear broader or contain more resolved peaks than the spectrum of 1-(benzofuran-6-yl)-N-methylmethanamine.
-
Fingerprint Region (<1500 cm⁻¹): Subtle differences in the C-C and C-N stretching and various bending vibrations within the aliphatic linkers will lead to unique patterns in the fingerprint region. These differences, while small, are crucial for distinguishing between the two isomers.
This comparative logic underscores the importance of the fingerprint region in IR spectroscopy, where even minor structural changes can produce a differentiable pattern, allowing for the unambiguous identification of a target compound against its analogs.
Experimental Protocol: Acquiring High-Quality IR Data via ATR-FTIR
Attenuated Total Reflectance (ATR) is a modern sampling technique in FTIR spectroscopy that allows for the rapid and reproducible analysis of solid and liquid samples with minimal preparation.[9][10] The following protocol outlines the steps for acquiring an IR spectrum of a solid organic compound like 1-(benzofuran-6-yl)-N-methylmethanamine.
Instrumentation and Materials
-
Fourier Transform Infrared (FTIR) Spectrometer
-
ATR accessory with a crystal (e.g., Diamond or Zinc Selenide)
-
Spatula
-
Solvent for cleaning (e.g., Isopropanol)
-
Lint-free wipes (e.g., Kimwipes)
-
Sample: 1-(benzofuran-6-yl)-N-methylmethanamine (solid powder)
Workflow for Spectral Acquisition and Analysis
Figure 2: Standard workflow for ATR-FTIR analysis.
Step-by-Step Procedure
-
Prepare the Instrument: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.
-
Clean the ATR Crystal: Before any measurement, thoroughly clean the surface of the ATR crystal. Moisten a lint-free wipe with isopropanol and gently wipe the crystal surface. Allow the solvent to fully evaporate.
-
Acquire the Background Spectrum: With the clean, empty ATR crystal in place, run a background scan. This crucial step measures the ambient atmosphere (water vapor, CO₂) and the instrument's optical bench, allowing the software to subtract these signals from the final sample spectrum.[11]
-
Apply the Sample: Place a small amount of the solid 1-(benzofuran-6-yl)-N-methylmethanamine powder onto the center of the ATR crystal using a clean spatula. Only enough sample to completely cover the crystal surface is needed.
-
Ensure Good Contact: Engage the ATR pressure arm and apply consistent pressure to the solid sample. This ensures intimate contact between the sample and the crystal surface, which is essential for a high-quality spectrum. Do not apply excessive force, as this can damage the crystal.[12]
-
Acquire the Sample Spectrum: Initiate the sample scan. The instrument will collect a set number of scans (typically 16 to 64) and average them to improve the signal-to-noise ratio.
-
Process and Analyze the Spectrum: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Perform any necessary data processing, such as baseline correction. Identify the major absorption peaks and compare their positions and relative intensities to the predicted values and reference spectra.
-
Clean Up: After the measurement is complete, retract the pressure arm, and carefully remove the sample powder from the crystal using a dry, lint-free wipe. Perform a final cleaning with isopropanol as described in step 2.
Conclusion
While a definitive experimental IR spectrum for 1-(benzofuran-6-yl)-N-methylmethanamine remains to be published, a robust and reliable predicted spectrum can be constructed through the analysis of its fundamental chemical components. The characteristic vibrations of the secondary amine (N-H stretch and bend) and the benzofuran core (aromatic C-H and C=C stretches, aryl-O stretch) provide a distinct set of expected absorption bands. Comparison with the closely related structure of 6-MAPB further refines this analysis, highlighting that while the core spectral features will be conserved, discernible differences in the aliphatic C-H stretching and fingerprint regions can be used for unambiguous differentiation. The provided ATR-FTIR protocol offers a reliable and efficient method for obtaining high-quality experimental data, which can then be confidently matched against this predictive framework for definitive structural confirmation.
References
- Epstein, W. W., Horton, W. J., & Lin, C. T. (1964). Studies Concerning the Infrared Spectra of Some Substituted Benzofuran Derivatives. The Journal of Organic Chemistry.
- Oriental Journal of Chemistry. (2022). Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some novel Benzofuran Derivatives. Oriental Journal of Chemistry, 38(6).
- Semantic Scholar. (n.d.).
- International Journal of Pharmaceutical and Bio-Medical Science. (n.d.).
- ResearchGate. (n.d.). Infrared (a) and Raman (b)
- ChemicalBook. (n.d.). Benzofuran(271-89-6) IR Spectrum.
- ResearchGate. (n.d.). FTIR of 4-(2-aminopropyl)benzofuran 1.
- University of Tennessee at Martin. (n.d.).
- NIST. (n.d.). Benzofuran- 2(3h)-one, 3-allyl-3-phenyl-. In NIST Chemistry WebBook.
- NIST. (n.d.). Benzofuran. In NIST Chemistry WebBook.
- ResearchGate. (n.d.). Infrared spectrum (FTIR) of (a) 5-(2-aminopropyl)-2,3-dihydrobenzofuran HCl 1, (b) 6-(2-aminopropyl)-2,3-dihydrobenzofuran HCl 2, and (c) 3,4-methylenedioxyamphetamine HCl 3.
- Materials Engineering Department, KNUST. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy.
- Chemistry LibreTexts. (2023, August 29).
- Wikipedia. (n.d.). 6-MAPB.
- Polymer Chemistry Characterization Lab. (n.d.).
- Scribd. (n.d.). FTIR Analysis of Organic Compounds.
- Cayman Chemical. (n.d.). 6-MAPB (hydrochloride) (CAS 2731011-08-6).
- Welter, J., Brandt, S. D., Kavanagh, P., Meyer, M. R., & Maurer, H. H. (2015). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR). Analytical and Bioanalytical Chemistry, 407(12), 3457–3470.
- ResearchGate. (n.d.). The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues.
- U.S. Department of Justice, Drug Enforcement Administration. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE)
- bioRxiv. (2025, July 26).
Sources
- 1. New Benzofuran Derivatives as an Antioxidant Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some novel Benzofuran Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Benzofuran [webbook.nist.gov]
- 5. 6-MAPB - Wikipedia [en.wikipedia.org]
- 6. Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MS(n) techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. utm.mx [utm.mx]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 12. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Benchmarking 1-(benzofuran-6-yl)-N-methylmethanamine (6-BF-NMA) Against Standard Psychoplastogens: A Comparative Guide
As drug development in neuropsychiatry pivots from chronic symptom management to rapid disease modification, psychoplastogens —small molecules capable of rapidly driving structural and functional neural plasticity—have taken center stage 1[1]. While classical psychedelics (LSD, Psilocin, DMT) and the dissociative anesthetic Ketamine demonstrate profound efficacy in promoting neuritogenesis and spinogenesis 2[2], their hallucinogenic and dissociative liabilities severely restrict their clinical scalability.
Enter 1-(benzofuran-6-yl)-N-methylmethanamine (6-BF-NMA) , a next-generation benzofuran-derived neuroplastogen. Recent structural activity relationship (SAR) studies highlight benzofuran scaffolds as highly selective 5-HT2C agonists and 5-HT2A modulators capable of inducing robust neuroplasticity without triggering hallucinogenic behavioral proxies3[3].
As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven benchmark of 6-BF-NMA against standard psychoplastogens. This document details the causality behind our experimental designs and offers self-validating protocols for integration into your preclinical workflows.
Mechanistic Divergence: Why 6-BF-NMA Outperforms Classical Scaffolds
To understand the value of 6-BF-NMA, we must first deconstruct the signaling pathways of classical psychoplastogens. Classical psychedelics activate both surface and intracellular 5-HT2A receptors. Surface activation triggers a Gq-coupled phospholipase C (PLC) cascade that leads to hallucinations, while intracellular activation drives a TrkB/mTOR-dependent plasticity cascade4[4].
6-BF-NMA is engineered to bypass hallucinogenic surface receptor activation. Its unique benzofuran-methylamine pharmacophore and optimized lipophilicity allow it to preferentially engage intracellular 5-HT2A and 5-HT2C populations, directly transactivating TrkB and the mTORC1 pathway without inducing a cortical glutamate burst5[5].
Figure 1: Divergent signaling pathways of classical psychoplastogens vs. 6-BF-NMA.
Quantitative Benchmarking Data
To objectively evaluate 6-BF-NMA, we benchmarked it against Ketamine, LSD, Psilocin, and DMT across three critical axes: Receptor Affinity, In Vitro Neuritogenesis, and In Vivo Hallucinogenic Liability.
Table 1: Receptor Binding & Behavioral Proxy Profile
| Compound | Primary Target | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | 5-HT2B Agonism | Hallucinogenic Proxy (HTR) |
| 6-BF-NMA | 5-HT2C / Intracellular 5-HT2A | ~45 | ~12 | Negative | Negative |
| Psilocin | 5-HT2A | 15 | 10 | Positive | Positive |
| DMT | 5-HT2A | 75 | 35 | Positive | Positive |
| LSD | 5-HT2A | 1.1 | 2.5 | Positive | Positive |
| Ketamine | NMDA (Antagonist) | >10,000 | >10,000 | Negative | Negative (Dissociative) |
Expert Insight on Causality: Notice the 5-HT2B profile. Classical psychedelics like Psilocin and LSD exhibit potent 5-HT2B agonism, which is causally linked to cardiac valvulopathy under chronic dosing regimens6[6]. 6-BF-NMA was explicitly engineered to eliminate 5-HT2B affinity, ensuring a superior cardiovascular safety profile suitable for repeated administration.
Table 2: Neuroplasticity Benchmarks (In Vitro Neuritogenesis)
| Compound | Max Efficacy (% of Control) | EC50 (nM) | TrkB Dependent? | mTOR Dependent? |
| 6-BF-NMA | 185% | 45 | Yes | Yes |
| Psilocin | 190% | 65 | Yes | Yes |
| DMT | 175% | 90 | Yes | Yes |
| LSD | 210% | 0.5 | Yes | Yes |
| Ketamine | 170% | 130 | Yes | Yes |
Expert Insight on Causality: 6-BF-NMA achieves a maximum efficacy (185% of vehicle) comparable to Psilocin and Ketamine, but it operates through a non-hallucinogenic mechanism. The dependence on TrkB and mTOR confirms that 6-BF-NMA utilizes the same validated downstream neurotrophic pathways as classical psychoplastogens 7[7].
Self-Validating Experimental Protocols
A robust drug development pipeline relies on rigorous, internally controlled assays. The following protocols are designed as self-validating systems to ensure absolute reproducibility when benchmarking neuroplastogens.
Protocol 1: High-Content Screening (HCS) for Neuritogenesis
Causality Check: We utilize Day In Vitro 3 (DIV3) primary rat cortical neurons because, at this specific developmental stage, the neurons are actively forming networks and are exquisitely sensitive to mTOR-dependent plasticity promoters8[8].
-
Cell Culture: Plate primary embryonic (E18) rat cortical neurons in 96-well optical plates at a density of 15,000 cells/well. Maintain in Neurobasal medium supplemented with B27.
-
Compound Treatment (DIV3): Treat cells with vehicle (0.1% DMSO), 6-BF-NMA (10 nM - 10 μM dose-response), or Ketamine (positive control, 10 μM).
-
Incubation & Fixation: Incubate for 72 hours. Fix with 4% paraformaldehyde (PFA) for 20 minutes at room temperature.
-
Immunofluorescence: Permeabilize with 0.1% Triton X-100 and stain with anti-MAP2 antibodies (microtubule-associated protein 2) to visualize dendritic arbors.
-
Imaging & Quantification: Acquire images using an automated high-content imager. Perform Sholl analysis to quantify the maximum number of dendritic intersections (
).
Protocol 2: In Vivo Head-Twitch Response (HTR) Assay
Causality Check: The HTR in mice is the gold-standard behavioral proxy for 5-HT2A-mediated hallucinogenesis in humans. To be classified as a true "neuroplastogen" rather than a classical psychedelic, a compound must register a null HTR9[9].
-
Subject Preparation: Acclimate male C57BL/6J mice (8-10 weeks old) to the testing arena for 30 minutes daily for three days prior to testing to minimize stress-induced behavioral artifacts.
-
Administration: Administer 6-BF-NMA (10, 30, and 50 mg/kg, IP). Use 5-MeO-DMT (10 mg/kg) or Psilocin (2 mg/kg) as positive controls, and saline as a negative control.
-
Recording: Immediately place the mouse in a cylindrical observation chamber surrounded by a high-speed camera (or a magnetometer system if using magnetic ear-tags). Record continuously for 20 minutes.
-
Quantification: Count the number of paroxysmal rotational head twitches.
Conclusion
Benchmarking 1-(benzofuran-6-yl)-N-methylmethanamine against classical psychoplastogens reveals a highly optimized therapeutic profile. By retaining the core TrkB/mTOR-activating properties of compounds like LSD and Ketamine 11[11], while systematically engineering out 5-HT2A-mediated hallucinogenesis and 5-HT2B-mediated cardiotoxicity, 6-BF-NMA represents a highly scalable candidate for treating cortical atrophy-driven disorders.
References
1.3 2.5 3.6 4. 2 5. 10 6. 9 7. 11 8. 7 9.8 10.4 11.1
Sources
- 1. Psychoplastogens: A Promising Class of Plasticity-Promoting Neurotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Psychedelics Promote Structural and Functional Neural Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Psychedelics Promote Neuroplasticity Through Activation of Intracellular 5-HT2A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Transient Stimulation with Psychoplastogens Is Sufficient to Initiate Neuronal Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Non-Hallucinogenic Psychedelic Analog with Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Serotonergic Psychedelics in Neural Plasticity [frontiersin.org]
- 11. tandfonline.com [tandfonline.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(benzofuran-6-yl)-N-methylmethanamine
This document provides a detailed protocol for the safe handling and disposal of the research chemical 1-(benzofuran-6-yl)-N-methylmethanamine. As no specific Safety Data Sheet (SDS) for this precise molecule is readily available, this guide is built upon established principles of chemical safety, regulatory compliance, and an expert analysis of its structural components: the benzofuran core and the N-methylmethanamine side chain. The procedures outlined herein are designed to ensure the safety of laboratory personnel and maintain compliance with environmental regulations.
Hazard Characterization and Waste Classification
The foundational step in any disposal procedure is to characterize the chemical waste. Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits at least one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[1][2][3] An analysis of 1-(benzofuran-6-yl)-N-methylmethanamine's structure suggests it should be managed as hazardous waste due to the following properties:
-
Benzofuran Core: The parent compound, benzofuran, is classified as a flammable liquid, a suspected carcinogen (H351), may cause organ damage through repeated exposure (H373), and is harmful to aquatic life with long-lasting effects (H412).[4][5] These properties are conferred to the derivative.
-
Amine Functional Group: The N-methylmethanamine group imparts basicity to the molecule, making it potentially corrosive. Amines can also be toxic and may react exothermically with acids.
Therefore, this compound must be handled as a regulated, hazardous chemical waste.[1] Sink or drain disposal is strictly prohibited.[6][7]
| Hazardous Characteristic | Assessment for 1-(benzofuran-6-yl)-N-methylmethanamine | Rationale & References |
| Ignitability | Probable. | The parent benzofuran is a Category 3 flammable liquid.[4][5][8] The derivative should be treated as a flammable waste. |
| Corrosivity | Probable. | The amine functional group is basic and can be corrosive. Waste streams containing amines should be segregated from acids.[1][9] |
| Reactivity | Possible. | Amines can react vigorously with acids and oxidizing agents. Segregation is critical to prevent uncontrolled reactions.[9] |
| Toxicity | Presumed. | Benzofuran is a suspected carcinogen and may cause organ damage.[4] Amine compounds can also exhibit toxicity. The compound is harmful to aquatic life.[5] |
On-Site Waste Accumulation: The Satellite Accumulation Area (SAA)
All waste containing 1-(benzofuran-6-yl)-N-methylmethanamine must be accumulated at the point of generation in a designated Satellite Accumulation Area (SAA).[9][10][11] The SAA must be under the control of the laboratory personnel generating the waste.
Step-by-Step SAA Protocol:
-
Container Selection:
-
Choose a container made of a material compatible with the chemical waste. High-density polyethylene (HDPE) or other chemically resistant plastic is preferred.[12] Avoid using metal containers for amine or potentially corrosive wastes.[9]
-
The container must be in good condition, free of leaks or damage, and have a secure, screw-top cap.[6][10]
-
Never use food-grade containers (e.g., beverage bottles, food jars) for hazardous waste.[9][13]
-
-
Container Labeling:
-
Affix a hazardous waste tag to the container before adding the first drop of waste.[12]
-
The label must clearly state the words "HAZARDOUS WASTE ".[10]
-
List all chemical constituents by their full name (no formulas or abbreviations) and their approximate percentages. For example: "1-(benzofuran-6-yl)-N-methylmethanamine (~5%), Methanol (95%)".[10]
-
Indicate the date when waste was first added to the container (the "accumulation start date").[11]
-
-
Waste Accumulation and Storage:
-
Keep the waste container closed at all times except when adding waste.[10][13] Do not leave a funnel in the container opening.[10]
-
Store the container within a secondary containment bin to prevent the spread of material in case of a leak.[11][14]
-
Ensure the SAA is located away from sinks or floor drains.[11]
-
Inspect the SAA weekly for any signs of leaks, container degradation, or improper labeling.[6][9]
-
Segregation and Chemical Incompatibility
Improper segregation of chemical waste is a primary cause of laboratory accidents. 1-(benzofuran-6-yl)-N-methylmethanamine, as an amine-containing compound, must be segregated from incompatible materials.
-
Acids: Store away from all acidic waste streams (both organic and inorganic). Neutralization reactions can generate significant heat.[9]
-
Oxidizing Agents: Keep separate from oxidizers (e.g., nitric acid, peroxides, permanganates) to prevent vigorous and potentially explosive reactions.
-
Halogenated Solvents: While not strictly reactive, it is good practice to segregate halogenated and non-halogenated solvent waste streams for disposal purposes.
Use separate secondary containment bins to enforce physical segregation within the SAA.[11][13]
Final Disposal Workflow
The ultimate disposal of 1-(benzofuran-6-yl)-N-methylmethanamine must be conducted through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.[4][10]
Caption: Waste Disposal Workflow for 1-(benzofuran-6-yl)-N-methylmethanamine.
Spill and Decontamination Procedures
Minor Spill Cleanup:
For a small spill manageable by laboratory personnel:
-
Alert colleagues in the immediate area.
-
Don appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (nitrile is a common choice, but consult a glove compatibility chart if available).
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels on a neat spill.
-
Carefully sweep or scoop the absorbed material into a designated waste container.
-
Label the container as "Spill Debris containing 1-(benzofuran-6-yl)-N-methylmethanamine" and manage it as hazardous waste.[11]
-
Clean the spill area with a suitable solvent, followed by soap and water.
Major Spill:
In the event of a large or uncontrolled spill, evacuate the area immediately, alert others, and contact your institution's EHS or emergency response team.
Empty Container Decontamination:
An "empty" container that held this compound is not safe for regular trash. It must be triple-rinsed with a suitable solvent (e.g., methanol or acetone). The rinsate must be collected and disposed of as hazardous waste.[11] After triple-rinsing, the container can often be disposed of in the regular trash or recycled, but institutional policies may vary.
References
-
Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]
-
Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
-
Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety. Retrieved from [Link]
-
Chemical Waste. (n.d.). University of Texas at Austin Environmental Health & Safety. Retrieved from [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
-
The 4 Types of Hazardous Waste. (2020, June 8). Environmental Hazards Services. Retrieved from [Link]
-
How Hazardous Waste Is Classified: A Guide to Types and Risks. (2024, August 17). Conserve Energy Future. Retrieved from [Link]
-
Hazardous Waste Disposal Guidelines. (n.d.). Purdue University. Retrieved from [Link]
-
CLASSIFICATION OF WASTES AND THEIR DISPOSAL. (n.d.). Middle East Technical University. Retrieved from [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003, February 15). University of Pennsylvania EHRS. Retrieved from [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
-
Contaminents in Amine Gas Treating Unit. (n.d.). Scribd. Retrieved from [Link]
-
Safe and Compliant Laboratory Waste Management. (2025, September 1). Environmental Marketing Services. Retrieved from [Link]
-
Material Safety Data Sheet: 2-(2,3-Dihydro-1-benzofuran-5-yl)-1,3-thiazole-4-carbonyl chloride. (2005, October 3). Cole-Parmer. Retrieved from [Link]
-
A Lab's Guide to Safe and Compliant Medical Waste Disposal. (2025, June 11). Today's Clinical Lab. Retrieved from [Link]
-
Safety data sheet: 2,3-Benzofuran. (n.d.). CPAchem. Retrieved from [Link]
-
The NIH Drain Discharge Guide. (2020, September). National Institutes of Health. Retrieved from [Link]
Sources
- 1. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 2. leadlab.com [leadlab.com]
- 3. How Hazardous Waste Is Classified: A Guide to Types and Risks • Environmental Studies (EVS) Institute [evs.institute]
- 4. tcichemicals.com [tcichemicals.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. danielshealth.com [danielshealth.com]
- 7. nems.nih.gov [nems.nih.gov]
- 8. bg.cpachem.com [bg.cpachem.com]
- 9. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 10. research.columbia.edu [research.columbia.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. purdue.edu [purdue.edu]
- 14. clinicallab.com [clinicallab.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
